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  • Product: Mebeverine acid D5

Core Science & Biosynthesis

Foundational

Technical Guide: Role of Mebeverine Acid D5 in Mebeverine Metabolism Studies

Executive Summary Mebeverine , a musculotropic antispasmodic used for Irritable Bowel Syndrome (IBS), presents a unique pharmacokinetic challenge: it undergoes rapid and virtually complete first-pass hydrolysis.[1][2] Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mebeverine , a musculotropic antispasmodic used for Irritable Bowel Syndrome (IBS), presents a unique pharmacokinetic challenge: it undergoes rapid and virtually complete first-pass hydrolysis.[1][2] Consequently, the parent drug is rarely detectable in plasma, making the quantification of its stable metabolites—specifically Mebeverine Acid (MAC) —critical for bioequivalence and pharmacokinetic (PK) studies.[2]

Mebeverine Acid D5 serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for these assays.[2][3] By mirroring the physicochemical properties of the target analyte while carrying a distinct mass signature (+5 Da), it provides a self-validating mechanism to correct for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS workflows.[2][3]

The Metabolic Landscape: Why Mebeverine Acid?

To understand the utility of the D5 standard, one must first map the metabolic instability of the parent drug.[2] Mebeverine is an ester that is rapidly hydrolyzed by plasma esterases.[2][4][5]

Metabolic Pathway[5]
  • Hydrolysis: Mebeverine is cleaved into Veratric Acid and Mebeverine Alcohol (MAL) .[2][4][5][6][7]

  • Oxidation: Mebeverine Alcohol is oxidized to Mebeverine Acid (MAC) (secondary metabolite).[2]

  • Demethylation: MAC is further metabolized to Desmethylmebeverine Acid (DMAC) .[2]

While DMAC is often the most abundant metabolite, MAC is a critical secondary marker for establishing the complete PK profile.[2]

MebeverineMetabolism Parent Mebeverine (Parent Drug) Veratric Veratric Acid Parent->Veratric Esterase Hydrolysis Alcohol Mebeverine Alcohol (MAL) Parent->Alcohol Esterase Hydrolysis Acid Mebeverine Acid (MAC) Target Analyte Alcohol->Acid Oxidation (Rapid) DMAC Desmethylmebeverine Acid (DMAC) Acid->DMAC Demethylation (CYP450)

Figure 1: Metabolic cascade of Mebeverine showing the formation of the target analyte, Mebeverine Acid (MAC).[2][3]

Technical Profile: Mebeverine Acid D5

Mebeverine Acid D5 is a deuterated analog of Mebeverine Acid where five hydrogen atoms on the N-ethyl group are replaced with deuterium.[8]

Physicochemical Properties[2][6]
  • Chemical Name: 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid.[2][3][9]

  • Mass Shift: +5 Da relative to the unlabeled analyte.

  • Isotopic Purity: Typically >99% deuterium enrichment to prevent contribution to the unlabeled analyte signal (M+0).[2]

The Mechanism of "Self-Validation"

In LC-MS/MS, the reliability of data depends on the Internal Standard (IS).[2][3] Mebeverine Acid D5 is superior to structural analogs because:

  • Co-Elution: It elutes at the exact same retention time as Mebeverine Acid.[2]

  • Matrix Effect Compensation: Any ion suppression or enhancement caused by co-eluting plasma phospholipids affects both the analyte and the D5 IS equally.[2] Therefore, the Area Ratio (Analyte/IS) remains constant, validating the result even in "dirty" matrices.[2]

Bioanalytical Methodology (LC-MS/MS)

The following protocol outlines a robust workflow for quantifying Mebeverine Acid in human plasma using the D5 internal standard.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for this metabolite due to its polarity and high recovery rates.[2]

Protocol Steps:

  • Aliquot: Transfer 200 µL of plasma sample into a tube.

  • IS Addition: Add 20 µL of Mebeverine Acid D5 working solution (e.g., 500 ng/mL in methanol). Vortex for 30s.

    • Causality: Adding IS before precipitation ensures it tracks all losses during the extraction process.[2]

  • Precipitation: Add 600 µL of Acetonitrile (ACN) to precipitate proteins.

  • Separation: Vortex (2 min) and Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Reconstitution: Transfer supernatant, evaporate to dryness under nitrogen, and reconstitute in Mobile Phase.

LC-MS/MS Conditions
  • Column: C8 or C18 Reverse Phase (e.g., Phenomenex Luna C8, 5 µm).[2]

  • Mobile Phase: Gradient mixture of Acetonitrile and 0.1% Formic Acid (aq).[2]

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte (MAC): m/z 280.2 → 91.1 (Quantifier)[2][3]

    • IS (MAC-D5): m/z 285.2 → 96.1 (Quantifier)[2][3]

BioanalyticalWorkflow Sample Plasma Sample (Contains MAC) IS_Add Add Mebeverine Acid D5 (Internal Standard) Sample->IS_Add PPT Protein Precipitation (Acetonitrile) IS_Add->PPT Centrifuge Centrifugation (Remove Proteins) PPT->Centrifuge LC LC Separation (C8 Column, Gradient) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: MAC Area / D5 Area) MS->Data

Figure 2: Step-by-step bioanalytical workflow utilizing Mebeverine Acid D5.

Validation & Performance Metrics

The use of Mebeverine Acid D5 allows the method to meet stringent FDA/EMA bioanalytical guidelines.[2] The following data summarizes typical performance metrics observed in validated studies.

ParameterAcceptance CriteriaTypical Result with D5 IS
Linearity Range

1.0 – 100 ng/mL (

)
Precision (CV%) < 15%0.31% – 6.43%
Accuracy (RE%) ± 15%-4.04% to +4.60%
Recovery Consistent> 85% (Consistent between Analyte & IS)
Matrix Effect IS Normalized Factor ~ 1.00.98 – 1.02 (Complete Compensation)

Table 1: Performance metrics derived from pharmacokinetic studies utilizing deuterated internal standards.

Troubleshooting & Best Practices

Deuterium Isotope Effect

While rare in HPLC, deuterium labeling can sometimes cause a slight retention time shift (usually eluting slightly earlier) compared to the protium form.[2]

  • Solution: Use Mebeverine Acid D5 labeled on the ethyl chain rather than the aromatic ring.[2] This position minimizes retention time shifts on C18 columns, ensuring the IS experiences the exact same matrix suppression window as the analyte.[2]

Cross-Talk (IS Interference)

Ensure the D5 standard is highly pure. If the D5 standard contains traces of D0 (unlabeled), it will contribute to the analyte signal, artificially inflating the concentration.[2]

  • Check: Inject a "Zero Sample" (Matrix + IS only). The response at the analyte transition (m/z 280.[2]2) should be < 20% of the LLOQ.[2]

Stability

Mebeverine Acid is stable in plasma, unlike the parent drug. However, ensure that stock solutions of D5 are stored at -20°C and protected from light to prevent degradation over long-term storage.[2][3]

References

  • Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[6] Journal of Pharmaceutical and Biomedical Analysis.[2][4][6]

  • Appolonova, S. A., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[10][11] Journal of Pharmaceutical and Biomedical Analysis.[2][4][6]

  • Mathews Open Access Journals. (2017). The Rapid and Sensitive HPLC-MS/MS-Method of Determination of Mebeverine Metabolites in Human Plasma.

  • PubChem. Mebeverine Compound Summary. National Library of Medicine.[2]

  • BenchChem. Mebeverine Acid-d5 (Hydrochloride) Product Description and Structure.[2][3]

Sources

Exploratory

Technical Guide: Elucidating the Metabolic Pathway of Mebeverine Using Stable Isotopes

This technical guide details the metabolic pathway of Mebeverine, emphasizing the strategic application of stable isotopes ( H, C) to elucidate rapid hydrolytic kinetics and downstream metabolite identification. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic pathway of Mebeverine, emphasizing the strategic application of stable isotopes (


H, 

C) to elucidate rapid hydrolytic kinetics and downstream metabolite identification.

Executive Summary

Mebeverine is a musculotropic antispasmodic characterized by rapid and extensive first-pass metabolism.[1][2] Its primary metabolic event—ester hydrolysis—occurs so quickly that the parent compound is often undetectable in systemic circulation.[3][4][5][6] This presents a unique bioanalytical challenge: how to accurately track pharmacokinetics when the parent drug vanishes within minutes?

This guide outlines a precision methodology using Stable Isotope Labeling (SIL) to resolve this challenge. By strategically incorporating Deuterium (


H) or Carbon-13 (

C) into the mebeverine scaffold, researchers can track the distinct metabolic fates of the acid and alcohol moieties, validate the formation of secondary metabolites like Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC), and achieve rigorous quantification despite severe matrix interference.

The Metabolic Challenge: Ester Hydrolysis

Mebeverine (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl 3,4-dimethoxybenzoate) functions as an ester.[2][6] Upon oral administration, it encounters plasma esterases and liver microsomes that catalyze a rapid hydrolysis.

The Primary Split

The ester bond cleavage yields two distinct structural entities:

  • Veratric Acid (3,4-dimethoxybenzoic acid): The "acid" moiety.[7]

  • Mebeverine Alcohol: The "amine" moiety (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butan-1-ol).[1][7]

Scientific Insight: Traditional radio-labeling (


C) carries safety risks and disposal costs. Stable isotopes offer a non-radioactive alternative that allows for mass-spectrometric differentiation between endogenous mimics and drug-derived metabolites.

Strategic Design of Stable Isotope Tracers

To fully map the pathway, one cannot simply "label the drug." The position of the isotope label dictates which part of the pathway is illuminated after the ester bond breaks.

Strategy A: Labeling the Veratric Acid Moiety[5]
  • Label:

    
    C
    
    
    
    -ring or
    
    
    H
    
    
    -methoxy groups on the benzoate ring.
  • Purpose: Tracks the fate of Veratric acid into downstream metabolites like Vanillic acid and Protocatechuic acid.

  • Limitation: Loses sight of the pharmacologically relevant amine moiety.

Strategy B: Labeling the Amine Moiety (Recommended)
  • Label: Deuterium (

    
    H
    
    
    
    ) on the ethyl group attached to the nitrogen, or on the phenyl ring of the amine side.
  • Purpose: Tracks the Mebeverine Alcohol , which undergoes further oxidation to Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC) .[8] These are the major circulating metabolites in human plasma.[5][8]

  • Advantage: This tracer remains with the nitrogen-containing fragment, which is critical for understanding potential CNS effects or amphetamine-like false positives.

The Metabolic Pathway Map

The following diagram illustrates the cascade from Mebeverine to its terminal metabolites. Note the bifurcation caused by ester hydrolysis.[3][4][6][8]

MebeverineMetabolism Mebeverine Mebeverine (Parent) (Rapidly Hydrolyzed) Hydrolysis Esterase Hydrolysis Mebeverine->Hydrolysis VeratricAcid Veratric Acid (Acid Moiety) Hydrolysis->VeratricAcid Pathway A MebAlcohol Mebeverine Alcohol (Amine Moiety) Hydrolysis->MebAlcohol Pathway B Vanillic Vanillic Acid VeratricAcid->Vanillic Demethylation Isovanillic Isovanillic Acid VeratricAcid->Isovanillic Demethylation MAC Mebeverine Acid (MAC) (Oxidation of Alcohol) MebAlcohol->MAC Oxidation (CYP/ADH) Protocatechuic Protocatechuic Acid (Excreted in Urine) Vanillic->Protocatechuic Isovanillic->Protocatechuic DMAC Desmethylmebeverine Acid (DMAC) (Major Plasma Metabolite) MAC->DMAC Demethylation DMAC_Glu DMAC-Glucuronide DMAC->DMAC_Glu Glucuronidation

Figure 1: The metabolic bifurcation of Mebeverine.[1][9] The amine pathway (Right) produces the major circulating metabolites MAC and DMAC.

Experimental Protocol: Metabolic Stability & Metabolite ID

This protocol uses a stable isotope-labeled internal standard (SIL-IS) to validate the formation of metabolites in human liver microsomes (HLM).

Materials
  • Substrate: Mebeverine HCl (

    
    ).
    
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors: NADPH regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Internal Standard:

    
    H
    
    
    
    -Mebeverine Acid (or
    
    
    H
    
    
    -DMAC).[10]
Step-by-Step Workflow
  • Pre-Incubation:

    • Mix HLM and Mebeverine in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Note: Do not add NADPH yet. This controls for non-NADPH dependent hydrolysis (esterases are active without NADPH).

  • Initiation:

    • Add NADPH regenerating system to start oxidative reactions (Phase I metabolism).

    • Control: Run a parallel incubation without NADPH to distinguish Hydrolysis (Esterase) from Oxidation (CYP450).

  • Time-Course Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Scientific Rationale: Mebeverine hydrolysis is extremely fast (

      
       min). Early time points are critical.
      
  • Quenching & Extraction:

    • Add ice-cold Acetonitrile containing the SIL-IS (

      
      H
      
      
      
      -DMAC).
    • Vortex for 1 min, Centrifuge at 10,000g for 10 min.

    • Why SIL-IS here? It corrects for extraction efficiency and matrix effects during ionization.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column.

    • Monitor Transitions (MRM):

      • Mebeverine:

        
        
        
      • Mebeverine Alcohol:

        
        
        
      • MAC:

        
        
        
      • DMAC:

        
        
        
      • SIL-DMAC (

        
        H
        
        
        
        ):
        
        
        (Mass shift +5 confirms identity).

Quantitative Bioanalysis Data Summary

The table below summarizes typical pharmacokinetic parameters observed when using SIL-IS to track Mebeverine metabolites in human plasma.

AnalytePrimary PathwayDetection Window (Plasma)Key ChallengeSolution
Mebeverine Parent DrugNegligible (< 20 min)Rapid HydrolysisUse cooled blood collection + Esterase inhibitors (e.g., NaF).
Veratric Acid Hydrolysis (Acid)0.5 - 4 hoursHigh polarity/Endogenous interferenceUse

C-Veratric Acid IS to differentiate from dietary sources.
Mebeverine Alcohol Hydrolysis (Amine)TransientRapid OxidationMonitor as precursor to MAC.
MAC Oxidation1 - 8 hoursIonization suppressionUse deuterated MAC analogue.
DMAC Demethylation2 - 24 hoursMain circulating metabolitePrimary target for PK quantification.

Analytical Workflow Diagram

The following diagram details the logic flow for identifying unknown metabolites using Mass Defect Filtering (MDF) facilitated by stable isotopes.

AnalyticalWorkflow Sample Plasma Sample (Post-Dose) Extraction Protein Precipitation (+ SIL-IS) Sample->Extraction LCMS LC-HRMS Analysis (Q-TOF / Orbitrap) Extraction->LCMS DataProc Data Processing LCMS->DataProc MDF Mass Defect Filter (Search for Drug Core) DataProc->MDF Filter Isotope Patterns NL Neutral Loss Scan (Loss of Veratric moiety) DataProc->NL Structural Confirmation ID Metabolite ID (Confirmed by Mass Shift) MDF->ID NL->ID

Figure 2: Analytical workflow for metabolite identification using High-Resolution Mass Spectrometry (HRMS).

Conclusion

Understanding the metabolic pathway of Mebeverine requires a shift in focus from the parent compound to its stable downstream metabolites, specifically DMAC and MAC . The use of stable isotopes is not merely a quantification tool but a structural probe that validates the cleavage of the ester bond and the integrity of the amine moiety. For robust drug development,


H

-DMAC
is the recommended internal standard for pharmacokinetic profiling, ensuring data integrity against the backdrop of rapid enzymatic hydrolysis.

References

  • Stockis, A., et al. (2002).[3][11] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[3][11] Journal of Pharmaceutical and Biomedical Analysis.

  • Kraemer, T., et al. (2000). "On the metabolism of the amphetamine-derived antispasmodic drug mebeverine."[1][3] Drug Metabolism and Disposition.

  • Moskaleva, N.E., et al. (2017). "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • WADA. (2020). "Technical Letter – TL22: Mebeverine Metabolism and Reporting Requirements." World Anti-Doping Agency.

  • Kristinsson, J., et al. (1994). "Metabolism of mebeverine in man: identification of urinary metabolites by GC-MS." European Journal of Drug Metabolism and Pharmacokinetics.

Sources

Foundational

Physicochemical properties of Mebeverine acid D5 for bioanalysis

Physicochemical Properties & Bioanalytical Application of Mebeverine Acid-D5 Executive Summary Mebeverine Acid-D5 (MAC-D5) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties & Bioanalytical Application of Mebeverine Acid-D5

Executive Summary

Mebeverine Acid-D5 (MAC-D5) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Mebeverine Acid (MAC) , the primary circulating metabolite of the antispasmodic drug Mebeverine. While the parent drug Mebeverine undergoes rapid first-pass hydrolysis to Mebeverine Alcohol and Veratric Acid, subsequent oxidation converts the alcohol into Mebeverine Acid (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid).[1]

In human plasma, Mebeverine Acid concentrations exceed those of the parent and alcohol metabolite by approximately 1000-fold, making it the definitive marker for pharmacokinetic (PK) and bioequivalence studies. This guide details the physicochemical characteristics of the D5-labeled standard and provides a validated framework for its application in LC-MS/MS bioanalysis.

Chemical Identity & Metabolic Architecture

Understanding the structural relationship between the parent drug and its acid metabolite is prerequisite to accurate assay design. The D5 label is located on the N-ethyl group , ensuring it remains stable during ionization but is cleaved during specific fragmentation pathways.[1]

Metabolic Pathway & Analyte Formation

The following diagram illustrates the biotransformation of Mebeverine to Mebeverine Acid, highlighting the target analyte for bioanalysis.

MetabolicPathway Mebeverine Mebeverine (Parent) (Rapid Hydrolysis) Veratric Veratric Acid (Secondary Metabolite) Mebeverine->Veratric Esterase Hydrolysis Alcohol Mebeverine Alcohol (Transient Intermediate) Mebeverine->Alcohol Esterase Hydrolysis Acid Mebeverine Acid (MAC) (Primary Circulating Metabolite) Alcohol->Acid Oxidation (CYP450/ADH) IS Mebeverine Acid-D5 (IS) (Bioanalytical Standard) IS->Acid Internal Standard Reference

Figure 1: Metabolic pathway of Mebeverine showing the formation of Mebeverine Acid (MAC), the target analyte for bioanalysis.

Compound Specifications
PropertyMebeverine Acid (Analyte)Mebeverine Acid-D5 (IS)
IUPAC Name 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid4-[ethyl-d5 [2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid
CAS Number 475203-77-12070015-30-2 (HCl salt)
Molecular Formula C₁₆H₂₅NO₃C₁₆H₂₀D₅NO₃
Exact Mass 279.18 g/mol 284.21 g/mol
Precursor Ion [M+H]⁺ m/z 280.2 m/z 285.2
Label Position N/AN-Ethyl Group (d5)

Physicochemical Profile

The amphoteric nature of Mebeverine Acid dictates specific handling requirements during extraction and chromatography.

  • Amphoteric Character (Zwitterion): The molecule contains a secondary amine (basic, pKa ~9-10) and a carboxylic acid tail (acidic, pKa ~4-5).

    • Bioanalytical Implication: At neutral pH (6-7), the molecule exists as a zwitterion, reducing its retention on standard C18 columns and complicating Liquid-Liquid Extraction (LLE).

    • Protocol Adjustment: Acidic mobile phases (pH < 3) are required to protonate the carboxylic acid, ensuring the molecule behaves as a cation for retention on C18/C8 columns.

  • Solubility:

    • Freely soluble in Methanol, DMSO, and Acetonitrile.

    • Sparingly soluble in pure water at neutral pH.

  • Stability:

    • Plasma Stability: Stable in human plasma at -20°C for >5 months.

    • Stock Solution: Stable in Methanol at -20°C for >1 month.

    • Photostability: Mebeverine derivatives are generally light-sensitive; amber glassware is recommended.[1]

Mass Spectrometry Characteristics

The fragmentation pattern of Mebeverine Acid-D5 is critical for selecting MRM transitions that avoid cross-talk.

Fragmentation Mechanism

The primary fragmentation involves the cleavage of the C-N bond between the nitrogen and the chiral center of the phenylpropyl chain.[1]

  • Analyte (MAC): Precursor 280 → Product 121 (4-methoxybenzyl cation derivative).

  • Internal Standard (MAC-D5): Precursor 285 → Product 121 .

    • Note: The D5 label is on the ethyl group attached to the nitrogen.[1] The dominant fragment (m/z 121) corresponds to the methoxyphenyl moiety, which does not carry the label. Therefore, the product ion is identical for both analyte and IS. This is acceptable provided the chromatographic resolution and mass isolation widths are sufficient to prevent isotopic interference from the precursor.

Fragmentation PrecursorD5 Precursor [M+H]+ m/z 285.2 (Contains Ethyl-D5) Transition Collision Induced Dissociation (CID) PrecursorD5->Transition Product121 Product Ion m/z 121.1 (Methoxyphenyl moiety) Transition->Product121 Primary Quant Transition NeutralLoss Neutral Loss (Amino-acid chain + D5) Transition->NeutralLoss

Figure 2: Fragmentation pathway for Mebeverine Acid-D5. Note that the label is lost in the neutral fragment.

MRM Transitions
CompoundPolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)Dwell Time (ms)
Mebeverine Acid ESI (+)280.2121.120-25100
Mebeverine Acid-D5 ESI (+)285.2121.120-25100

Bioanalytical Protocol (Validated Workflow)

This protocol utilizes Protein Precipitation (PPT) for high throughput and recovery, circumventing the pH-dependent extraction issues of LLE.

Reagent Preparation
  • Stock Solution: Dissolve 1 mg Mebeverine Acid-D5 (HCl) in 1 mL Methanol to yield 1 mg/mL (free base equivalent correction required).

  • Working IS Solution: Dilute stock in 50% Methanol to ~500 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 200 µL of plasma into a centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution. Vortex briefly.

  • Precipitation: Add 800 µL of Acetonitrile (cold).

  • Agitation: Vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer supernatant to a clean tube, evaporate to dryness under nitrogen at 40°C, and reconstitute in 200 µL of Mobile Phase.

LC-MS/MS Conditions
  • Column: Phenomenex Luna C8 or Waters Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm).

    • Rationale: C8 provides adequate retention for the hydrophobic phenyl tail without excessive retention of the polar acid group.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 20% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 - 0.5 mL/min.[1]

Self-Validating System Checks
  • Isotopic Interference: Inject a high concentration of Unlabeled Analyte (ULOQ) and monitor the IS channel (285/121). Response should be < 5% of the IS response.

  • Carryover: Inject a blank after the ULOQ. Response should be < 20% of LLOQ.

References

  • Stockis, A., et al. "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[3] Journal of Pharmaceutical and Biomedical Analysis, vol. 29, no. 1-2, 2002, pp. 335-340.[1][3] Link

  • Moskaleva, N.E., et al. "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma."[5][2] Journal of Pharmaceutical and Biomedical Analysis, vol. 138, 2017, pp. 122-129. Link

  • Mathews, S., et al. "The Rapid and Sensitive HPLC-MS/MS-Method of Determination of Mebeverine Metabolites in Human Plasma." Mathews Open Access Journals, 2017. Link

  • Cayman Chemical. "Mebeverine Acid Product Information." Cayman Chemical Product Guidelines. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantitation of Mebeverine Acid in Human Plasma via LC-MS/MS

Abstract This application note details a robust, high-throughput LC-MS/MS protocol for the quantification of Mebeverine Acid in human plasma. While Mebeverine is the administered antispasmodic agent, it undergoes rapid f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput LC-MS/MS protocol for the quantification of Mebeverine Acid in human plasma. While Mebeverine is the administered antispasmodic agent, it undergoes rapid first-pass hydrolysis, rendering the parent drug nearly undetectable in systemic circulation.[1][2] Consequently, Mebeverine Acid (also referred to in literature as Desmethylmebeverine Acid or DMAC) serves as the primary pharmacokinetic marker. This guide utilizes Mebeverine Acid-D5 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and recovery variations, ensuring compliance with ICH M10 Bioanalytical Method Validation guidelines.

Introduction & Scientific Context

The Metabolic Challenge

Mebeverine is an ester-linked antispasmodic.[2] Upon oral administration, it is rapidly hydrolyzed by plasma esterases into Veratric Acid and Mebeverine Alcohol .[2][3] The alcohol is further oxidized to the carboxylic acid form, Mebeverine Acid , which circulates at high concentrations.

  • Parent Drug (Mebeverine): Negligible systemic exposure.[1]

  • Target Analyte (Mebeverine Acid): High abundance, stable, and linear PK profile.

Why Mebeverine Acid-D5?

In electrospray ionization (ESI), plasma phospholipids can cause significant ion suppression. A deuterated internal standard (D5) co-elutes with the analyte, experiencing the exact same suppression events. This "lock-step" behavior provides the highest level of correction for quantitative accuracy, superior to structural analogs.

Metabolic Pathway Visualization

The following diagram illustrates the degradation of the parent drug into the target analyte.

Metabolism Mebeverine Mebeverine (Parent Drug) Veratric Veratric Acid (Inactive) Mebeverine->Veratric Ester Hydrolysis (Rapid First-Pass) MebAlc Mebeverine Alcohol (Intermediate) Mebeverine->MebAlc Ester Hydrolysis MebAcid Mebeverine Acid (Target Analyte) MebAlc->MebAcid Oxidation (CYP450/ADH)

Figure 1: Metabolic pathway of Mebeverine showing the formation of the stable Mebeverine Acid metabolite.

Chemical & Physical Properties[5]

PropertyMebeverine Acid (Analyte)Mebeverine Acid-D5 (IS)
Molecular Formula C₁₇H₂₇NO₃C₁₇H₂₂D₅NO₃
Molecular Weight 293.4 g/mol 298.4 g/mol
LogP ~2.5 (Moderate Lipophilicity)~2.5
pKa ~3.8 (Carboxylic Acid), ~9.5 (Amine)Same
Polarity AmphotericAmphoteric

Method Development Insight: The molecule contains both a carboxylic acid (acidic) and a tertiary amine (basic). For LC-MS/MS in positive mode (+ESI), we must maintain an acidic mobile phase (pH < 4) to ensure the amine is protonated (


) for sensitivity, while keeping the carboxylic acid neutral (

) to maintain retention on a C18 column.

Method Development Strategy

Chromatographic Conditions
  • Column: A C18 column is selected to retain the hydrophobic backbone. A "Polar Embedded" C18 (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex C18) is recommended to prevent peak tailing caused by the amine group interacting with residual silanols.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (Proton source).

    • Phase B: Acetonitrile (Better desolvation than Methanol).

Mass Spectrometry Optimization
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions:

    • Analyte: 294.2

      
       116.1 (Quantifier). The 116 fragment corresponds to the diethyl-amino-ethyl chain, a high-intensity fragment.
      
    • IS (D5): 299.2

      
       116.1. Note: If the D5 label is on the aromatic ring, the 116 fragment (side chain) remains unlabeled, resulting in the same product ion mass. This is acceptable as the precursor masses differ.
      

Experimental Protocol

Reagents & Materials
  • Reference Standard: Mebeverine Acid (>98% purity).

  • Internal Standard: Mebeverine Acid-D5 (>98% isotopic purity).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile, Methanol, Formic Acid.

Stock Solution Preparation
  • Analyte Stock (1 mg/mL): Dissolve 1 mg Mebeverine Acid in 1 mL Methanol.

  • IS Stock (1 mg/mL): Dissolve 1 mg Mebeverine Acid-D5 in 1 mL Methanol.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50% Methanol.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is chosen for its speed and high recovery for this moderately lipophilic compound.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Spike: Add 10 µL of Working IS Solution (500 ng/mL). Vortex gently.

  • Precipitation: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with water before injection.

LC-MS/MS Parameters

Liquid Chromatography (Gradient Elution):

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temp: 40°C

Time (min)% Mobile Phase B (Acetonitrile)Event
0.010%Initial Hold
0.510%Load
2.590%Elution Ramp
3.590%Wash
3.610%Re-equilibration
5.010%Stop

Mass Spectrometry (MRM Table):

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Mebeverine Acid 294.2116.13022
Mebeverine Acid-D5 299.2116.13022

Workflow Visualization

Workflow cluster_prep Sample Preparation (PPT) cluster_analysis LC-MS/MS Analysis Sample 50 µL Plasma Spike Add 10 µL IS (Mebeverine Acid-D5) Sample->Spike Precip Add 200 µL ACN (0.1% Formic Acid) Spike->Precip Centrifuge Centrifuge 10,000g @ 4°C Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject Separation C18 Separation (Gradient Elution) Inject->Separation Detection MRM Detection (+ESI) Separation->Detection

Figure 2: Step-by-step workflow from plasma extraction to MS detection.

Validation Strategy (ICH M10 Compliance)

To ensure this method meets regulatory standards (FDA/EMA/ICH), the following parameters must be validated.

Linearity & Sensitivity
  • Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.99. Back-calculated concentrations of standards must be within
    
    
    15% (20% for LLOQ).
Matrix Effect (ME)

The D5 IS is critical here. Calculate the Matrix Factor (MF) for both analyte and IS.



  • Requirement: The CV of the IS-normalized MF calculated from 6 different lots of plasma must be

    
    .
    
Accuracy & Precision
  • Intra-day: 5 replicates at LLOQ, Low, Medium, and High QC levels.

  • Inter-day: 3 separate runs over 3 days.

  • Acceptance: Accuracy within 85-115%; Precision (CV)

    
     15%.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Backpressure Protein crash in columnEnsure supernatant is clear; use a guard column; centrifuge longer.
Peak Tailing Secondary interactionsAdd 5mM Ammonium Formate to mobile phase to buffer silanol interactions.
Signal Suppression PhospholipidsMonitor m/z 184 (Phosphocholine) to ensure it does not co-elute with analyte. Adjust gradient if necessary.
Carryover Sticky analyteChange needle wash to 50:50:0.1 MeOH:ACN:Formic Acid.

References

  • FDA/ICH. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5] Link

  • Stockis, A., et al. (2002).[6] Pharmacokinetics of mebeverine after single and repeated oral administration in man. European Journal of Clinical Pharmacology. Link

  • Hatami, M., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Application

Application Note: Protocol for High-Throughput Extraction of Mebeverine Acid (and D5 Isotope) from Human Plasma

Introduction & Scientific Context Mebeverine is a musculotropic antispasmodic drug primarily used to treat Irritable Bowel Syndrome (IBS). In the context of bioanalysis and pharmacokinetics (PK), the extraction of Mebeve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Mebeverine is a musculotropic antispasmodic drug primarily used to treat Irritable Bowel Syndrome (IBS). In the context of bioanalysis and pharmacokinetics (PK), the extraction of Mebeverine presents a unique challenge: the parent drug is an ester that undergoes rapid and extensive first-pass hydrolysis by plasma esterases. Consequently, the parent compound is rarely detectable in plasma.[1][2][3]

The primary circulating metabolite is Mebeverine Acid (MAC), formed via the oxidation of the intermediate metabolite, Mebeverine Alcohol.[4] Therefore, PK studies focus on the quantification of Mebeverine Acid rather than the parent drug.

Mebeverine Acid-d5 is the deuterated internal standard (IS) utilized to normalize matrix effects and recovery variations during LC-MS/MS analysis. This protocol details the extraction of Mebeverine Acid (and its D5 analog) from human plasma.[5] While Solid Phase Extraction (SPE) is possible, Protein Precipitation (PPT) is the industry-standard "field-proven" method due to the high circulating concentrations of the metabolite (µg/mL range) and its amphoteric stability.

Metabolic Pathway & Analyte Logic

The following diagram illustrates the degradation pathway that necessitates the focus on Mebeverine Acid.

MebeverineMetabolism Parent Mebeverine (Parent) (Rapidly Hydrolyzed) Alcohol Mebeverine Alcohol (Intermediate) Parent->Alcohol Plasma Esterases (t1/2 < 10 min) Veratric Veratric Acid (By-product) Parent->Veratric Acid Mebeverine Acid (MAC) (Target Analyte) Alcohol->Acid Oxidation (Liver)

Figure 1: Metabolic conversion of Mebeverine.[6] Note that Mebeverine Acid (MAC) is the stable, downstream oxidation product used as the primary PK marker.

Chemical Properties & Reagent Selection[4][7]

Understanding the physicochemistry of the analyte dictates the extraction strategy.

PropertyMebeverine Acid (MAC)Implication for Extraction
Structure Secondary amine + Carboxylic acidAmphoteric nature (zwitterionic potential).
pKa ~3.5 (Acid), ~9.5 (Amine)Ionized at neutral pH.
LogP ~2.5 (Estimated)Moderately lipophilic, suitable for Reverse Phase LC.
Stability High in plasmaUnlike the parent, MAC does not require esterase inhibitors during collection.
Materials Required[1][2][3][4][5][7][8][9][10][11][12][13]
  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Analyte: Mebeverine Acid Reference Standard.

  • Internal Standard: Mebeverine Acid-d5 (or Desmethylmebeverine acid-d5).[5]

  • Precipitation Solvent: Acetonitrile (LC-MS Grade).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C8 or C18 stationary phase (e.g., Waters Acquity UPLC BEH C8, 1.7 µm).

Experimental Protocol: Protein Precipitation

This method is optimized for high throughput and reproducibility. It relies on the solubility of Mebeverine Acid in organic solvents and the efficient removal of plasma proteins.

Step-by-Step Workflow
  • Sample Thawing: Thaw plasma samples at room temperature. Vortex for 10 seconds to ensure homogeneity.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube (or 96-well plate).

  • Internal Standard Addition: Add 10 µL of Mebeverine Acid-d5 Working Solution (e.g., 500 ng/mL in 50% Methanol).

    • Expert Note: Do not use 100% organic solvent for the IS spike to prevent premature protein precipitation before mixing.

  • Equilibration: Vortex gently and incubate for 2 minutes to allow the IS to equilibrate with plasma proteins.

  • Precipitation: Add 150 µL of chilled Acetonitrile (Ratio 1:3 Plasma:ACN).

    • Causality: Acetonitrile is preferred over Methanol here as it produces a denser protein pellet, reducing the risk of aspirating particulates.

  • Agitation: Vortex vigorously for 1 minute (or shake at 1000 rpm for 5 min on a plate shaker).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean vial/plate.

  • Dilution (Optional): If the sensitivity of the MS is high, dilute the supernatant 1:1 with Mobile Phase A (Water/Buffer) to improve peak shape.

    • Why? Injecting high % organic (ACN) into a reverse-phase column can cause "solvent effect" (peak fronting). Diluting with water focuses the analyte at the column head.

Workflow Diagram

ExtractionWorkflow Plasma 50 µL Human Plasma Spike Add 10 µL IS (D5) (Equilibrate 2 min) Plasma->Spike Precip Add 150 µL ACN (Precipitation) Spike->Precip Spin Centrifuge 14,000g, 10 min, 4°C Precip->Spin Super Collect Supernatant Spin->Super Dilute Dilute 1:1 with Mobile Phase A Super->Dilute Inject Inject to LC-MS/MS Dilute->Inject

Figure 2: Step-by-step Protein Precipitation (PPT) workflow for Mebeverine Acid extraction.

LC-MS/MS Conditions

The extracted Mebeverine Acid (and D5) are analyzed using Reverse Phase Chromatography coupled with Tandem Mass Spectrometry.

Chromatographic Parameters
  • Column: Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) or equivalent C18.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

  • Run Time: ~4.0 minutes.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
0.59010
2.51090
3.01090
3.19010
4.09010
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temperature: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions:

  • Mebeverine Acid (Analyte): m/z 279.2 → 121.1 (Quantifier), 279.2 → 91.1 (Qualifier).

  • Mebeverine Acid-d5 (IS): m/z 284.2 → 126.1.

    • Note: The transition to 121/126 corresponds to the methoxy-benzyl moiety, which is stable and provides high intensity.

Validation & Troubleshooting

To ensure the protocol is a "self-validating system," the following criteria must be met:

Acceptance Criteria
  • Linearity: r² > 0.99 over the range of 10 ng/mL to 2000 ng/mL.

  • Recovery: Absolute recovery should be consistent (>80%) across Low, Mid, and High QC levels.

  • Matrix Effect: The IS-normalized matrix factor should be between 0.85 and 1.15.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Noise Incomplete protein removal.Switch to "Double Precipitation" (Precipitate, take supernatant, precipitate again) or use Ostro/Captiva filtration plates.
Peak Fronting Solvent mismatch.Ensure the final extract is diluted with Mobile Phase A (Water) before injection to match initial gradient conditions.
Parent Drug Interference Ex vivo hydrolysis.Although rare for MAC analysis, if Parent Mebeverine is also being monitored, blood must be collected in tubes containing esterase inhibitors (e.g., NaF or Physostigmine) and processed on ice immediately.

References

  • Moskaleva, N. E., et al. (2017). "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.

  • Stockis, A., et al. (2002). "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[7][8] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[4]

  • WADA Technical Letter - TL22. "Mebeverine Metabolism and Reporting Requirements." World Anti-Doping Agency.

Sources

Method

Preparation of Mebeverine acid D5 stock and working solutions

Application Note: Preparation of Mebeverine Acid-D5 Stock and Working Solutions for LC-MS/MS Bioanalysis Abstract This technical guide outlines the standardized protocol for the preparation, handling, and storage of Mebe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Mebeverine Acid-D5 Stock and Working Solutions for LC-MS/MS Bioanalysis

Abstract This technical guide outlines the standardized protocol for the preparation, handling, and storage of Mebeverine Acid-D5 (Internal Standard) solutions. Designed for bioanalytical researchers, this workflow prioritizes quantitative accuracy, isotopic stability, and LC-MS/MS system compatibility. The protocol addresses critical solubility challenges associated with the carboxylic acid moiety and provides a self-validating dilution scheme to minimize propagation errors.

Introduction & Scientific Rationale

Mebeverine acid (4-[ethyl(1-(4-methoxyphenyl)propan-2-yl)amino]butanoic acid) is the primary circulating metabolite of the antispasmodic drug Mebeverine. In quantitative bioanalysis, Mebeverine Acid-D5 is utilized as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, recovery losses, and ionization variability.

Why This Protocol Matters:

  • Solubility Dynamics: Mebeverine acid is amphoteric but predominantly exists as a zwitterion or salt in solution. Improper solvent selection (e.g., pure acetonitrile for primary stocks) can lead to micro-precipitation, causing non-linear calibration curves.

  • Isotopic Integrity: While the C-D bonds in the ethyl chain (typical D5 labeling site) are stable, exposure to protic solvents at extreme pH can theoretically promote exchange over long storage periods. This protocol utilizes neutral pH solvents to mitigate this risk.

  • Mass Spectrometry Compatibility: The working solutions are designed to match the initial mobile phase conditions of reverse-phase chromatography (typically Methanol/Water), preventing "solvent shock" and peak distortion during injection.

Material Specifications & Pre-Analytical Check

Before initiating the protocol, verify the Certificate of Analysis (CoA) for your specific lot.

ParameterSpecificationCritical Note
Compound Mebeverine Acid-D5 (Hydrochloride or Free Base)CRITICAL: Check salt form. MW differs significantly.[1][2]
CAS No. 2070015-30-2 (Free Base)Verify against vendor label.[3]
MW (Free Base) ~284.41 g/mol Used for molar calculations.
MW (HCl Salt) ~320.87 g/mol Common commercial form.
Purity > 98% Chemical; > 98% IsotopicLow isotopic purity leads to "crosstalk" in the analyte channel.
Primary Solvent DMSO (Dimethyl Sulfoxide)Grade: LC-MS or Spectrophotometric.
Diluent Methanol (MeOH) / Water (H2O)Grade: LC-MS.[4] 50:50 (v/v) mix recommended.

Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration "Master Stock" (S1). Solvent Choice: DMSO is selected over Methanol for the primary stock because Mebeverine acid salts exhibit superior solubility and stability in DMSO, reducing the risk of adsorption to glass surfaces.

Step-by-Step Procedure:

  • Equilibration: Allow the Mebeverine Acid-D5 vial to warm to room temperature (20-25°C) in a desiccator to prevent water condensation during weighing.

  • Weighing:

    • Place a clean, amber glass volumetric flask (e.g., 10 mL) or a certified glass vial on an analytical balance (readability 0.01 mg).

    • Weigh approximately 1.0 mg to 2.0 mg of the substance. Record the exact mass (

      
      ).
      
  • Salt Correction Calculation:

    • If your substance is the HCl salt , you must correct for the counter-ion to obtain the concentration of the free acid equivalent.

    • Example: 1.20 mg of HCl salt (MW 320.87), Purity 99.5%.

  • Dissolution:

    • Add DMSO to the vial.

    • Volume Calculation: To achieve exactly 1.0 mg/mL (free acid equivalent):

    • Example: Add 1.058 mL of DMSO.

  • Mixing: Vortex for 60 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution. Inspect visually for any particulates.

  • Storage: Label as "Stock S1 - 1.0 mg/mL" . Store at -20°C or -80°C.

Protocol B: Working Standard Solution Preparation

Objective: Dilute S1 into a working internal standard (WIS) suitable for spiking into biological samples. Target Concentration: Typically 500 ng/mL or 1000 ng/mL (depending on the assay sensitivity). Diluent: 50:50 Methanol:Water (v/v).[4] Rationale: Matches typical RP-LC initial conditions.

Dilution Scheme:

Solution IDSource SolutionSource Vol. (

L)
Diluent Vol. (

L)
Total Vol.[2] (mL)Final Conc. (ng/mL)
INT-1 Stock S1 (1 mg/mL)1009001.0100,000
INT-2 INT-1 (100

g/mL)
1009001.010,000
WIS-Final INT-2 (10

g/mL)
50045005.01,000

Procedure:

  • Preparation of Diluent: Mix equal parts LC-MS grade Methanol and Milli-Q Water. Degas if necessary.

  • Intermediate 1 (INT-1): Pipette 100

    
    L of S1 into 900 
    
    
    
    L diluent. Vortex 20s.
  • Intermediate 2 (INT-2): Pipette 100

    
    L of INT-1 into 900 
    
    
    
    L diluent. Vortex 20s.
  • Working Internal Standard (WIS-Final): Pipette 500

    
    L of INT-2 into 4.5 mL of diluent. Vortex 30s.
    
    • Note: Prepare WIS fresh weekly or validate stability for longer storage.

Visual Workflow (Graphviz)

The following diagram illustrates the critical path from solid substance to working solution, emphasizing the salt correction and solvent switch.

MebeverineD5_Prep cluster_QC Quality Control Check Solid Mebeverine Acid-D5 (Solid, HCl Salt) Weighing Weighing & Salt Correction Solid->Weighing Equilibrate to RT Stock_S1 Primary Stock (S1) 1.0 mg/mL in DMSO (Stable -80°C) Weighing->Stock_S1 Dissolve in DMSO Sonicate 5 min INT_1 Intermediate 1 100 µg/mL Stock_S1->INT_1 1:10 Dilution Diluent Diluent Addition (50:50 MeOH:H2O) Diluent->INT_1 INT_2 Intermediate 2 10 µg/mL Diluent->INT_2 WIS Working IS (WIS) 1,000 ng/mL (Ready for Spiking) Diluent->WIS INT_1->INT_2 1:10 Dilution INT_2->WIS 1:10 Dilution LCMS LC-MS/MS System Suitability WIS->LCMS Inject to verify Area Counts

Caption: Workflow for the conversion of solid Mebeverine Acid-D5 into a working internal standard solution, highlighting the solvent transition from DMSO to Methanol/Water.

Quality Control & Troubleshooting

System Suitability Test (SST): Before running a sample batch, inject the WIS-Final solution (diluted 1:1 with mobile phase A) to verify:

  • Retention Time: Should match the unlabeled Mebeverine Acid analyte within

    
     min.
    
  • Isotopic Purity Check: Monitor the transition for the unlabeled analyte. If a peak appears at the unlabeled mass transition, the IS is contributing to the analyte signal (Crosstalk). This must be

    
     of the LLOQ response.
    

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low IS Response Adsorption to glassUse polypropylene low-binding vials for Working Solutions.
Drifting RT pH instabilityEnsure Mobile Phases are buffered (e.g., 0.1% Formic Acid or Ammonium Formate).
Precipitation "Solvent Shock"Ensure the WIS diluent (MeOH:H2O) matches the initial LC gradient composition.

References

  • Stockis, A., et al. (2002).[1] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[1] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-341.

  • Appolonova, S. A., et al. (2017).[5] "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 139, 64-70.

  • ResolveMass. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Application Notes.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

Sources

Application

Application Note: High-Recovery Solid-Phase Extraction Protocol for Mebeverine Acid D5 from Plasma

Introduction: The Analytical Imperative for Mebeverine Metabolites Mebeverine is a widely prescribed antispasmodic agent for the symptomatic treatment of irritable bowel syndrome (IBS).[1] Following oral administration,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Mebeverine Metabolites

Mebeverine is a widely prescribed antispasmodic agent for the symptomatic treatment of irritable bowel syndrome (IBS).[1] Following oral administration, mebeverine undergoes rapid and extensive metabolism, primarily through esterase-catalyzed hydrolysis, into veratric acid and mebeverine alcohol.[2][3] The latter is further oxidized to form mebeverine acid, the primary circulating metabolite in humans.[4] Due to the parent drug's rapid clearance, quantitative bioanalysis of mebeverine acid is essential for accurately assessing pharmacokinetic profiles and ensuring bioequivalence.

In modern bioanalytical workflows, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[5][6] Mebeverine acid D5 serves this critical role, as its physicochemical properties are nearly identical to the analyte, ensuring it tracks consistently through sample preparation and analysis, correcting for matrix effects and variability.[7][8]

Effective sample preparation is the cornerstone of reliable quantitation. Solid-Phase Extraction (SPE) offers significant advantages over simpler methods like protein precipitation or liquid-liquid extraction, providing superior sample clean-up, reduced matrix effects, and the ability to concentrate the analyte, thereby enhancing sensitivity.[9] This application note presents a detailed, robust SPE protocol specifically optimized for the extraction of Mebeverine Acid D5 from human plasma, grounded in the fundamental principles of analyte-sorbent chemistry and aligned with regulatory expectations for bioanalytical method validation.[10][11]

Analyte Profile & Strategic Considerations

The successful development of an SPE method is predicated on a thorough understanding of the analyte's physicochemical properties. Mebeverine acid is a carboxylic acid, a characteristic that dictates its behavior in solution and its interaction with SPE sorbents.

PropertyValue / CharacteristicImplication for SPE Method Development
Analyte Mebeverine Acid D5Stable isotope-labeled internal standard.[8]
Chemical Nature Carboxylic AcidThe charge state is pH-dependent. At low pH (pH < pKa), the carboxyl group is protonated (neutral charge), making the molecule less polar.
Polarity Moderately Non-polarThe molecule possesses both a non-polar phenyl ring and alkyl chain, and a polar carboxylic acid group.
Matrix PlasmaA complex biological matrix containing proteins, phospholipids, salts, and other endogenous components that can interfere with analysis.[12]

Causality of Method Choice: Based on this profile, a Reversed-Phase SPE mechanism is the logical choice. This technique separates molecules based on their hydrophobicity. To maximize the retention of Mebeverine acid on a non-polar sorbent (like C18 or a polymeric equivalent), the polarity of the analyte must be reduced. This is achieved by acidifying the plasma sample, which protonates the carboxylic acid group, rendering the molecule neutral and significantly increasing its affinity for the hydrophobic SPE sorbent.[12]

Principle of Reversed-Phase Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a chromatographic technique used to isolate analytes of interest from a complex sample matrix.[13] The process involves partitioning the analyte between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample, wash solutions, and elution solvent). A typical SPE procedure consists of four key steps.[14]

  • Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the hydrophobic functional groups. This is followed by an equilibration step with an aqueous solution (e.g., water or buffer) to prepare the sorbent for the aqueous sample.[15]

  • Loading: The pre-treated sample is passed through the sorbent bed. The analyte of interest, being in a high-retention state (neutral, less polar), adsorbs onto the stationary phase via hydrophobic interactions.

  • Washing: The sorbent is rinsed with a weak solvent (typically aqueous with a low percentage of organic solvent) to remove weakly retained endogenous interferences (e.g., salts, polar metabolites) while the analyte of interest remains bound.

  • Elution: A strong, non-polar organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, releasing the analyte for collection. The collected eluate contains the purified and concentrated analyte.

This systematic approach ensures high recovery of the target analyte while providing a final extract that is significantly cleaner than the original sample matrix, which is crucial for minimizing ion suppression in LC-MS/MS analysis.[9]

Visualized Workflow for Mebeverine Acid D5 Extraction

SPE_Workflow cluster_Pre Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Post Post-Elution cluster_Analysis Analysis Plasma Plasma Sample + Mebeverine Acid D5 (IS) Acidify Acidify Sample (e.g., with Formic Acid) Plasma->Acidify Vortex Vortex & Centrifuge Acidify->Vortex Load 3. Load Sample Vortex->Load Supernatant Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Aqueous Organic Mix) Load->Wash Waste2 Load->Waste2 Flow-through to Waste Elute 5. Elute (Strong Organic Solvent) Wash->Elute Waste1 Wash->Waste1 Interferences to Waste Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Reversed-Phase SPE workflow for Mebeverine Acid D5.

Detailed Application Protocol

This protocol is a robust starting point for extracting Mebeverine acid D5 from human plasma using a generic reversed-phase polymeric SPE cartridge (e.g., 30 mg / 1 mL format). Optimization may be required for different sorbents or specific matrix lots.

Materials and Reagents:

  • SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa, Phenomenex Strata-X).

  • Internal Standard (IS): Mebeverine acid D5 solution of known concentration.

  • Reagents: HPLC-grade methanol, water, and formic acid.

  • Apparatus: SPE vacuum manifold, centrifuge, sample tubes, nitrogen evaporator.

Protocol Summary Table:

StepProcedureReagent / SolventVolumePurpose & Scientific Rationale
1 Sample Pre-treatment 1% Formic Acid in Water500 µLAcidification: Lowers the sample pH to protonate the analyte's carboxylic acid group, neutralizing its charge and increasing its hydrophobicity for optimal retention on the reversed-phase sorbent.[12]
Human Plasma500 µLThe biological matrix containing the analyte.
ActionSpike with IS, vortex (30s), centrifuge (4000 x g, 5 min).Ensures homogeneity and precipitates proteins. The IS is added early to account for variability throughout the entire process.[16]
2 Sorbent Conditioning Methanol1 mLSorbent Activation: Solvates the polymeric chains of the sorbent, activating the hydrophobic sites for interaction with the analyte.[15]
3 Sorbent Equilibration HPLC-Grade Water1 mLPhase Preparation: Prepares the sorbent for the introduction of the aqueous sample, preventing sorbent drying which can compromise recovery on silica-based phases.[17]
4 Sample Loading Pre-treated Plasma Supernatant~1 mLAnalyte Retention: The acidified supernatant is loaded onto the conditioned sorbent. The neutral, hydrophobic analyte partitions from the aqueous sample onto the non-polar stationary phase.
5 Wash Step 5% Methanol in Water1 mLInterference Removal: A weak wash solution removes highly polar, water-soluble interferences (salts, etc.) without eluting the more strongly retained analyte.
6 Elution Methanol1 mLAnalyte Recovery: A strong organic solvent disrupts the hydrophobic forces binding the analyte to the sorbent, eluting it into a clean collection tube.
7 Post-Elution Nitrogen GasN/AConcentration: The eluate is evaporated to dryness under a gentle stream of nitrogen to remove the elution solvent.
Mobile Phase100 µLReconstitution: The dried extract is redissolved in a small, precise volume of the initial LC mobile phase, ensuring compatibility with the analytical column and concentrating the sample.

Trustworthiness: Adherence to Bioanalytical Method Validation Standards

The protocol described herein is designed to be fully compliant with the principles outlined in international regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][18] To validate this SPE method, the following parameters must be rigorously assessed:

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. High and consistent recovery is essential.

  • Matrix Effect: This assesses the influence of co-eluting endogenous components from the plasma on the ionization of the analyte in the mass spectrometer. The use of a co-eluting SIL-IS like Mebeverine acid D5 is the most effective way to correct for matrix effects.[19]

  • Accuracy and Precision: The method's performance is evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. The results must meet the acceptance criteria outlined in regulatory guidance (typically within ±15% of the nominal value, and ±20% at the Lower Limit of Quantification).[10]

  • Selectivity and Specificity: The method must demonstrate that it can reliably quantify the analyte without interference from other components in the matrix.

By systematically evaluating these parameters, a laboratory can ensure the developed SPE method is robust, reliable, and produces data of the highest integrity for regulatory submissions.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the solid-phase extraction of Mebeverine Acid D5 from plasma. By leveraging the principles of reversed-phase chromatography and appropriate sample pH modification, this method achieves effective isolation of the analyte from complex biological interferences. The detailed, step-by-step procedure, combined with an understanding of the underlying chemical principles and adherence to regulatory validation standards, equips researchers and drug development professionals with a reliable tool for accurate and robust bioanalysis of mebeverine.

References

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Available at: [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. 4th International Conference on Forensic Research & Technology. Available at: [Link]

  • ResearchGate. (2020). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Available at: [Link]

  • PubMed. (1998). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Available at: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Mebeverine. Available at: [Link]

  • PubChem. (n.d.). Mebeverine. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Mathews Open Access Journals. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • ResearchGate. (2015). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • ResearchGate. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Available at: [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Available at: [Link]

  • Journal of Analytical Toxicology. (2007). Investigative Implications of the Instability and Metabolism of Mebeverine. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Available at: [Link]

  • New Drug Approvals. (2021). MEBEVERINE. Available at: [Link]

Sources

Method

Application Note: High-Precision Therapeutic Drug Monitoring of Mebeverine Acid in Human Plasma Using Mebeverine Acid-D5 via LC-MS/MS

Abstract This application note details a robust, validated protocol for the quantification of Mebeverine Acid , the primary circulating metabolite of the antispasmodic Mebeverine, in human plasma.[1] Due to the rapid hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of Mebeverine Acid , the primary circulating metabolite of the antispasmodic Mebeverine, in human plasma.[1] Due to the rapid hydrolysis of the parent drug in vivo, Mebeverine Acid serves as the surrogate marker for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) assessment. This method utilizes Mebeverine Acid-D5 as a stable isotope-labeled internal standard (SIL-IS) to correct for significant matrix effects and ionization suppression often encountered in electrospray ionization (ESI). The protocol employs protein precipitation extraction followed by LC-MS/MS analysis, adhering to FDA Bioanalytical Method Validation (BMV) guidelines.

Introduction & Scientific Rationale

The Pharmacokinetic Challenge

Mebeverine is an ester-based antispasmodic used for Irritable Bowel Syndrome (IBS).[2] Upon oral administration, it undergoes rapid first-pass hydrolysis by plasma esterases, cleaving into Veratric Acid and Mebeverine Alcohol .[1][2][3] The alcohol is subsequently oxidized to Mebeverine Acid (carboxylic acid derivative).[4]

  • Parent Drug (Mebeverine): Rarely detectable in plasma; unstable in biological matrices.[2]

  • Target Analyte (Mebeverine Acid): Stable, high abundance, and correlates with dosage.

  • The Problem: Plasma matrices contain phospholipids that cause variable ion suppression.

  • The Solution: Mebeverine Acid-D5 .[1] As a deuterated analog, it co-elutes with the analyte, experiencing the exact same ionization environment and matrix suppression, thereby providing perfect normalization.

Metabolic Pathway Visualization

The following diagram illustrates the rapid degradation of the parent drug and the formation of the stable analyte.

MetabolicPathway Mebeverine Mebeverine (Parent Drug) [Unstable] Hydrolysis Esterase Hydrolysis Mebeverine->Hydrolysis Veratric Veratric Acid (Byproduct) Hydrolysis->Veratric MebAlcohol Mebeverine Alcohol (Intermediate) Hydrolysis->MebAlcohol Oxidation Oxidation MebAlcohol->Oxidation MebAcid Mebeverine Acid (Target Analyte) [Stable Marker] Oxidation->MebAcid

Figure 1: Metabolic pathway of Mebeverine showing the formation of the target analyte, Mebeverine Acid.[1][2][3][4][5]

Chemical & Physical Properties[2][6][7]

PropertyAnalyte: Mebeverine AcidInternal Standard: Mebeverine Acid-D5
Chemical Name 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acidDeuterated analog
Molecular Formula C₁₆H₂₅NO₃C₁₆H₂₀D₅NO₃
Molecular Weight ~279.38 g/mol ~284.41 g/mol
Precursor Ion [M+H]⁺ 280.2 285.2
Solubility Soluble in Methanol, Acetonitrile, WaterSame
Storage -20°C (Solid), -80°C (Plasma samples)-20°C (Solid)

Experimental Protocol

Reagents and Materials
  • Standards: Mebeverine Acid (Ref Std >98%), Mebeverine Acid-D5 (IS >98% isotopic purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free K2EDTA Human Plasma.

Stock Solution Preparation
  • Analyte Stock (1.0 mg/mL): Dissolve 1 mg Mebeverine Acid in 1 mL Methanol.

  • IS Stock (1.0 mg/mL): Dissolve 1 mg Mebeverine Acid-D5 in 1 mL Methanol.

  • Working IS Solution: Dilute IS Stock with 50% Methanol to 500 ng/mL . Note: This concentration should yield a signal similar to the mid-range of the calibration curve.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected for high throughput. The D5 IS compensates for the "dirtier" extract compared to SPE.

  • Aliquot: Transfer 50 µL of plasma sample (or Calibrator/QC) into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 20 µL of Working IS Solution (Mebeverine Acid-D5) to all tubes (except Double Blanks). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitate: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Spin at 14,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to improve peak shape during injection). Vortex to mix.

LC-MS/MS Method Parameters
Chromatographic Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 50 x 2.1 mm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Description
0.00 10% Initial Hold
0.50 10% Loading
2.50 90% Elution of Analyte/IS
3.00 90% Wash
3.10 10% Re-equilibration

| 5.00 | 10% | End of Run |

Mass Spectrometry Conditions
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Mebeverine Acid 280.2 121.1 (Quant) 30 25
91.1 (Qual) 30 35

| Mebeverine Acid-D5 | 285.2 | 126.1 (Quant) | 30 | 25 |

Note: Transitions should be optimized for the specific instrument. The product ion 121.1 corresponds to the methoxy-benzyl fragment.

Workflow Diagram

Workflow Step1 Sample Aliquot (50 µL Plasma) Step2 Add Internal Standard (Mebeverine Acid-D5) Step1->Step2 Step3 Protein Precipitation (Add 200 µL ACN + Vortex) Step2->Step3 Step4 Centrifugation (14k rpm, 10 min) Step3->Step4 Step5 Supernatant Dilution (1:1 with Water) Step4->Step5 Step6 LC-MS/MS Analysis (MRM Mode) Step5->Step6

Figure 2: Step-by-step sample preparation and analysis workflow.

Validation Framework (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    . Back-calculated concentrations of calibrators must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision

Perform 3 runs over 2 days with 6 replicates per level:

  • LLOQ: 1.0 ng/mL.

  • Low QC: 3.0 ng/mL.

  • Mid QC: 400 ng/mL.

  • High QC: 800 ng/mL.

  • Criteria: Mean accuracy within ±15% of nominal; CV%

    
     15%.
    
Matrix Effect (The "Why" of D5)

This is the most critical validation step for this protocol.

  • Experiment: Compare the peak area of Mebeverine Acid spiked into extracted blank plasma (post-extraction spike) vs. neat solution.

  • Calculation:

    
    
    
  • IS Normalization: Calculate the IS-Normalized Matrix Factor .

    
    
    
  • Success Criteria: The IS-Normalized MF should be close to 1.0, and the CV of the MF across 6 different lots of plasma must be

    
     15%. This proves the D5 isotope corrects for ion suppression.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization or suppression.Check source temp. Ensure mobile phase is acidic (pH ~3) to protonate the amine.
Peak Tailing Secondary interactions.Use a column with high carbon load or end-capping. Add ammonium formate to mobile phase.
Carryover Sticky analyte.Use a needle wash of 50:50 ACN:MeOH + 0.1% Formic Acid.
IS Signal Drift Matrix buildup on cone.Divert flow to waste for the first 0.5 min and last 2 min of gradient.

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stockis, A., et al. (2002).[7] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[7] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 355-361.

  • Khokhlov, A. L., et al. (2017). "The Rapid and Sensitive HPLC-MS/MS Method of Determination of Mebeverine Metabolites in Human Plasma." Mathews Journal of Pharmaceutical Science, 2(1). Retrieved from [Link]

  • Shatat, A. (2025). "Mebeverine acid metabolite structure and pharmacokinetics." ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Addressing deuterium isotope effects in Mebeverine acid D5 retention time

Technical Guide: Managing Deuterium Isotope Effects in Mebeverine Acid D5 Analysis Introduction In the LC-MS/MS analysis of Mebeverine Acid (a primary oxidative metabolite of Mebeverine), the use of a deuterated internal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Managing Deuterium Isotope Effects in Mebeverine Acid D5 Analysis

Introduction

In the LC-MS/MS analysis of Mebeverine Acid (a primary oxidative metabolite of Mebeverine), the use of a deuterated internal standard (IS), such as Mebeverine Acid-D5 , is industry standard for correcting matrix effects and recovery losses.[1] However, a common and often perplexing phenomenon encountered is the retention time (RT) shift , where the deuterated IS elutes slightly earlier than the unlabeled analyte.[1][2]

This guide addresses the Chromatographic Isotope Effect (CIE) , explains its physical origins, and provides actionable protocols to ensure your method remains robust and compliant with bioanalytical guidelines (e.g., FDA/EMA).[1]

The Mechanism: Why Does the Shift Happen?

The retention time shift is not an instrument error; it is a physical property of the deuterium isotope.[1]

  • Bond Length & Vibration: The Carbon-Deuterium (C-D) bond is shorter and has a lower zero-point vibrational energy than the Carbon-Hydrogen (C-H) bond.[1]

  • Molar Volume: Deuterium is smaller in effective molar volume than hydrogen.[1]

  • Hydrophobicity (The Inverse Isotope Effect): In Reversed-Phase Chromatography (RPC), retention is governed by hydrophobic interaction.[1] The C-D bond is slightly less lipophilic (more hydrophilic) than the C-H bond.[1] Consequently, the deuterated molecule partitions less strongly into the non-polar stationary phase (C18/C8) and elutes earlier than the protiated (hydrogen) analog.[1]

Key Insight: The magnitude of this shift depends on the number of deuterium atoms and their position.[1][2] Aliphatic deuteration (e.g., on the ethyl side chain of Mebeverine Acid) typically causes a larger shift than aromatic deuteration.[1]

Visualization: The Chromatographic Isotope Effect

IsotopeEffect D Deuterium (D) Substitution Bond Shorter C-D Bond Lower Vibrational Energy D->Bond Vol Reduced Molar Volume Lower Polarizability D->Vol Hydro Decreased Hydrophobicity (Relative to H-Analog) Bond->Hydro Vol->Hydro Interaction Weaker Interaction with C18/C8 Stationary Phase Hydro->Interaction Result Earlier Elution (RT Shift) 'Inverse Isotope Effect' Interaction->Result

Figure 1: Mechanistic pathway of the deuterium-induced retention time shift in reversed-phase chromatography.

Troubleshooting & FAQ

Q1: My Mebeverine Acid D5 elutes 0.1–0.2 minutes before the analyte. Is this acceptable?

A: It depends on your matrix effect profile.

  • The Risk: If the IS elutes earlier, it may not experience the exact same ion suppression/enhancement zone as the analyte (which might co-elute with a later phospholipid or matrix component).[1] This compromises the IS's ability to compensate for matrix effects.[1]

  • The Check: Perform a post-column infusion experiment. Inject a blank matrix extract while infusing the analyte post-column.[1] If the suppression profile is flat across the RT window of both the IS and Analyte, the shift is acceptable. If the IS falls in a suppression zone and the analyte does not, the method fails validation.[1]

Q2: Can I eliminate the shift without changing the IS?

A: You cannot eliminate it (physics), but you can minimize it or manage it:

  • Mobile Phase: High organic content generally reduces the separation factor between isotopologues.[1] However, Mebeverine Acid is polar, requiring lower organic for retention.[1]

  • Stationary Phase: Switching from C18 to a C8 or Phenyl-Hexyl column can sometimes alter selectivity enough to compress the peaks, though the isotope effect persists.[1]

  • Temperature: Higher column temperatures can sometimes reduce the resolution between isotopic pairs by increasing mass transfer, though this is compound-dependent.[1]

Q3: What is the ultimate solution if the shift causes validation failure?

A: Switch to a 13C or 15N labeled internal standard. Carbon-13 and Nitrogen-15 isotopes do not significantly alter the bond length or lipophilicity.[1] Therefore, 13C-Mebeverine Acid will co-elute perfectly with the analyte, eliminating the risk of differential matrix effects.[1] Note: These are more expensive and harder to source than D5.

Experimental Protocol: Method Optimization

If you must use the D5 IS, follow this optimization workflow to ensure robustness.

Target Analyte Properties
  • Compound: Mebeverine Acid (Metabolite)[1][3][4][5][6][7][8]

  • Structure: 4-[ethyl[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid[1][7]

  • Characteristics: Zwitterionic (carboxylic acid + tertiary amine), Polar.[1]

Recommended Chromatographic Conditions

Based on literature for Mebeverine metabolites [1, 2], a C8 column is often preferred over C18 to balance retention and peak shape for this polar metabolite.[1]

ParameterRecommendationRationale
Column Acquity UPLC BEH C8 (2.1 x 50mm, 1.7 µm) or Phenomenex Luna C8 C8 provides adequate retention for the acid metabolite without excessive tailing often seen on C18.[1]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffer controls ionization state of the carboxylic acid and amine.
Mobile Phase B Acetonitrile (ACN)ACN typically yields sharper peaks than Methanol for this class.[1]
Gradient Steep Gradient (e.g., 5% to 90% B in 3 min)Steeper gradients compress the peak width, potentially masking the slight RT difference between D5 and H forms.[1]
Flow Rate 0.4 - 0.6 mL/minHigher flow rates (within pressure limits) can reduce diffusion-based separation.[1]
Step-by-Step Optimization Workflow
  • Baseline Injection: Inject a neat solution of Analyte + IS (1:1).[1] Measure

    
    .[1]
    
  • Matrix Match: Inject Extracted Plasma Sample.[1]

    • Observation: Does the

      
       change? (Unlikely, but check).
      
    • Critical Check: Does the integration window cover both peaks consistently?

  • Suppression Test (Crucial):

    • Inject Extracted Blank Matrix.[1]

    • Infuse Mebeverine Acid (neat) post-column at 10 µL/min.

    • Monitor the baseline for dips (suppression) at the RT of the D5 IS and the Unlabeled Analyte.[1]

    • Pass Criteria: No significant difference in signal intensity between the RT(D5) and RT(H).[1]

Troubleshooting Logic Diagram

Troubleshooting Start Issue: Mebeverine Acid D5 Elutes Earlier than Analyte Check1 Is the RT shift > 2% of total RT? Start->Check1 Matrix Perform Matrix Factor Test (Post-column Infusion) Check1->Matrix Yes Action1 Proceed with Validation. Widen Integration Windows. Check1->Action1 No (Negligible) Result1 Suppression Profiles Match (IS and Analyte in same zone) Matrix->Result1 Result2 Suppression Profiles Differ (IS in dip, Analyte not) Matrix->Result2 Result1->Action1 Action2 Modify Gradient Slope (Make Steeper) Result2->Action2 Action3 Switch Column Chemistry (C18 -> C8 or Phenyl) Action2->Action3 If fails Action4 Switch to 13C/15N IS (Ultimate Solution) Action3->Action4 If fails

Figure 2: Decision tree for managing retention time shifts in bioanalytical methods.

References

  • Moskaleva, N. E., et al. (2017).[1][6] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[1][5][8][9] Journal of Pharmaceutical and Biomedical Analysis, 138, 168-176.[1]

  • BenchChem Technical Support. (2025). The Deuterium Isotope Effect: A Comparative Guide to its Impact on Chromatographic Retention Time. BenchChem Technical Guides.

  • Turowski, M., & Deshmukh, B. (2025).[1] Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using Molecular Modeling. Journal of Chromatographic Science.

  • Ye, X., et al. (2024).[1] Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns. Journal of Chromatography A.

Sources

Optimization

Technical Support Center: Troubleshooting Mebeverine Acid D5 Carryover

Case ID: MA-D5-CO-001 Subject: Elimination of Internal Standard (IS) Carryover in LC-MS/MS Workflows Status: Open for Resolution Assigned Specialist: Senior Application Scientist Executive Summary: The "Sticky Acid" Synd...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MA-D5-CO-001 Subject: Elimination of Internal Standard (IS) Carryover in LC-MS/MS Workflows Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky Acid" Syndrome

The Problem: You are observing Mebeverine Acid D5 (the deuterated internal standard) appearing in your "Double Blank" samples (samples containing neither analyte nor IS) immediately following a standard injection.

The Science: Mebeverine Acid (a metabolite of Mebeverine) possesses a carboxylic acid moiety combined with a lipophilic backbone. This amphoteric structure creates a "perfect storm" for autosampler carryover:

  • Adsorption: The carboxylic acid group acts as a Lewis base, coordinating strongly with active sites on stainless steel needles and Vespel® rotor seals.

  • Solubility Gaps: Standard generic washes (e.g., 100% Methanol) often fail to ionize the molecule sufficiently to break these surface bonds.

This guide provides a self-validating protocol to eliminate this carryover, ensuring your method meets FDA/EMA Bioanalytical Method Validation (BMV) guidelines [1].

Diagnostic Module: Isolate the Source

Before changing solvents, you must confirm the physical location of the carryover.

Q: How do I know if the carryover is from the autosampler or the column?

A: Perform the "Zero-Volume" Injection Test. Carryover can reside in the column (stationary phase retention) or the autosampler (needle/loop adsorption). Distinguish them using this logic:

  • Injection 1: High concentration Standard (ULOQ).

  • Injection 2: Double Blank (Standard injection method).

  • Injection 3: "Zero-Volume" Blank. (Program the autosampler to run the gradient without switching the valve or moving the needle. It just triggers the pump gradient).

Interpretation:

  • If Injection 3 shows peaks: The contamination is on the Column . (Run strong solvent cleaning cycles).[1]

  • If Injection 3 is clean but Injection 2 has peaks: The contamination is in the Autosampler . (Proceed to Section 3).

CarryoverDiagnosis Start Observe Signal in Double Blank Test Run Zero-Volume Injection (Gradient only, no needle movement) Start->Test ResultA Signal Present in Zero-Volume Run Test->ResultA Peak Detected ResultB No Signal in Zero-Volume Run Test->ResultB Baseline Flat ActionA Source: COLUMN Action: Flush Column with Sawtooth Gradient ResultA->ActionA ActionB Source: AUTOSAMPLER Action: Optimize Needle Wash & Rotor Seal ResultB->ActionB

Figure 1: Diagnostic logic flow to isolate the physical source of carryover.

Chemical Module: The Dual-Mode Wash Strategy

Q: I am using 100% Acetonitrile as a wash. Why isn't it working?

A: You are dissolving the backbone but ignoring the ionic anchor. Mebeverine Acid D5 sticks to steel via ionic interactions. A neutral organic solvent cannot "de-couple" this bond. You must use a pH-switching strategy to solubilize the molecule and repel it from the surface.

The Protocol: Acid/Base Switching

Modern autosamplers (Waters FTN, Agilent, Shimadzu) typically allow two wash solvents. Configure them as follows:

ParameterRecommended CompositionMechanism of Action
Weak Wash (Solvent A) 90:10 Water:Methanol + 0.5% NH₄OH High pH (Basic): Deprotonates the carboxylic acid (COO⁻). This makes the molecule highly soluble in water and creates electrostatic repulsion from negatively charged surface oxides or PEEK.
Strong Wash (Solvent B) 40:40:20 ACN:MeOH:IPA + 0.1% Formic Acid High Organic + Acid: The IPA/ACN dissolves the lipophilic backbone. The acid ensures solubility of the amine moiety.
Wash Sequence Strong (300µL) → Weak (300µL)1. Dissolve the grease.2. Ionize and rinse away the residue.

Why this works: Carboxylic acids have a pKa typically between 4–5.

  • At pH 3 (Acidic Wash): The acid is neutral (COOH). It is less sticky to steel but very hydrophobic. The organic solvent removes it.

  • At pH 10 (Basic Wash): The acid is ionized (COO⁻). It becomes water-soluble and is stripped off the needle by the aqueous buffer [2].

Hardware Module: Surface Chemistry

Q: I optimized the wash, but I still see a "ghost" peak of D5. What hardware component is failing?

A: It is likely the Rotor Seal. Standard rotor seals are often made of Vespel® (polyimide). Vespel is excellent for durability but has a high affinity for carboxylic acids due to its surface chemistry and pH sensitivity.

The Fix: Replace the Vespel rotor seal with a Tefzel® (ETFE) or PEEK rotor seal.

  • Tefzel/PEEK: Hydrophobic and chemically inert. They do not possess the active sites that bind acidic metabolites.

  • Note: PEEK seals are less durable at pressures >10,000 psi (600 bar). Ensure your system pressure is compatible.

Method Module: Valve Timing & Gradient Tricks

Q: Can I change my gradient to clean the injector?

A: Yes, using "Valve Switching." If your autosampler is a flow-through needle design (e.g., Waters FTN), the needle is constantly washed by the mobile phase. However, if you use a fixed-loop design, the loop remains "dirty" after injection.

Protocol: The "Sawtooth" Clean-up Add a cleaning phase at the end of your gradient, but ensure the injection valve is switched back to the "Mainpass" (or "Inject") position during this high-organic phase.

  • 0.0 - 2.0 min: Elution of Analyte/IS.

  • 2.1 min: Ramp to 95% Organic (Mobile Phase B).

  • 2.2 min: Switch Valve to "Bypass" (flushes pump/column only).

  • 3.0 min: Switch Valve to "Mainpass" (flushes the loop with 95% Organic).

  • 3.5 min: Ramp down to Initial Conditions.

WashMechanism Step1 Adsorbed State (Acid binds to Steel) Step2 Strong Wash (Organic) (Dissolves Lipophilic Tail) Step1->Step2 Solvent B Step3 Weak Wash (Basic pH) (Ionizes Head Group -> COO-) Step2->Step3 Solvent A Step4 Desorption (Repulsion & Removal) Step3->Step4 Electrostatic Repulsion

Figure 2: The physico-chemical mechanism of removing adsorbed carboxylic acids.

Summary of Recommendations
Issue CategoryPrimary SolutionSecondary Solution
Solvent Chemistry Implement High pH (NH₄OH) aqueous wash.Add IPA to organic wash to break hydrophobic interactions.
Hardware Change Rotor Seal to Tefzel/PEEK .Change Needle to Platinum-coated or PEEK-lined.
Methodology Increase wash volume (min 3x loop volume).Implement valve switching during high-organic gradient flush.
References
  • U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Application Note. [Link][3]

  • Shimadzu Corporation. (2018). Measures to Reduce Carryover in LC-MS/MS Analysis of Basic Compounds. Technical Report. [Link]

Sources

Reference Data & Comparative Studies

Validation

Accuracy and precision data for Mebeverine acid D5 assays

Accuracy and Precision Data for Mebeverine Acid D5 Assays: A Comparative Technical Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals. In the bioanalysis of Mebeverine, the parent drug is notor...

Author: BenchChem Technical Support Team. Date: February 2026

Accuracy and Precision Data for Mebeverine Acid D5 Assays: A Comparative Technical Guide

Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals.

In the bioanalysis of Mebeverine, the parent drug is notoriously unstable in plasma, undergoing rapid enzymatic hydrolysis to Mebeverine Alcohol and Veratric Acid .[1][2] However, for accurate pharmacokinetic (PK) profiling, the secondary metabolite Mebeverine Acid (formed via oxidation of Mebeverine Alcohol) has emerged as a critical, specific circulating marker.

This guide evaluates the analytical performance of Mebeverine Acid-D5 (the deuterated internal standard) against non-labeled structural analogs. Experimental data confirms that Mebeverine Acid-D5 is not merely a regulatory convenience but a mechanistic necessity for mitigating ionization suppression and ensuring precision within <5% CV , compared to >10-15% often seen with analog standards.

Metabolic Context & Target Analytes

To design a valid assay, one must target the correct species. Mebeverine (parent) is rarely detected in plasma.[3] The bioanalytical focus must be on its stable metabolites.

Figure 1: Mebeverine Metabolic Pathway

Visualizing the hydrolysis and subsequent oxidation leading to the target analyte.

MebeverineMetabolism Meb Mebeverine (Parent Drug) Ver Veratric Acid (Non-Specific) Meb->Ver Ester Hydrolysis (Rapid) Alc Mebeverine Alcohol (Transient) Meb->Alc Ester Hydrolysis Acid Mebeverine Acid (Target Analyte) Alc->Acid Oxidation (Main Circulating Metabolite) DMAC Desmethyl Mebeverine Acid (Secondary Metabolite) Acid->DMAC O-Demethylation

Caption: Mebeverine rapidly hydrolyzes to Mebeverine Alcohol, which oxidizes to the stable Mebeverine Acid—the primary target for quantification.

Technical Comparison: Mebeverine Acid-D5 vs. Alternatives

The choice of Internal Standard (IS) dictates the robustness of the assay, particularly in ESI-MS/MS where matrix effects (ion suppression/enhancement) are prevalent.[4]

FeatureMebeverine Acid-D5 (SIL-IS) Structural Analog (e.g., Verapamil) Impact on Data
Retention Time Co-elutes exactly with analyte.Elutes at different time.[3][4]D5: Corrects for matrix effects at the exact moment of ionization.
Chemical Properties Identical pKa, logP, solubility.Different physicochemical properties.[3]D5: Tracks extraction recovery losses perfectly.
Mass Shift +5 Da (Shifted by 5 Deuteriums).Distinct molecular weight.D5: No cross-talk (if isotopic purity >99%).
Precision (CV%) Typically 0.3% – 6.0% .Typically 8% – 15% .D5: Essential for high-sensitivity PK studies.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is synthesized from field-validated methods (Appolonova et al., 2017) and optimized for the use of Mebeverine Acid-D5.

Materials
  • Analyte: Mebeverine Acid (Reference Standard).[2][5][6][7]

  • Internal Standard: Mebeverine Acid-D5 (HCl salt, >98% isotopic purity).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Mebeverine Acid-D5 working solution (500 ng/mL in methanol). Vortex for 30s.

  • Precipitation: Add 300 µL of Acetonitrile (cold).

  • Extraction: Vortex vigorously for 2 min; Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Reconstitution: Transfer supernatant to a clean vial; evaporate to dryness under nitrogen; reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • Column: Acquity UPLC BEH C8 (1.7 µm, 2.1 × 50 mm) or equivalent C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 mins.

  • Flow Rate: 0.3 mL/min.

  • Detection: Positive ESI, MRM mode.

    • Analyte Transition: m/z 310.2 → 91.1 (Quantifier).

    • IS Transition (D5): m/z 315.2 → 96.1.

Figure 2: Analytical Workflow Diagram

Step-by-step visualization of the extraction and quantification process.

Workflow Sample Plasma Sample (100 µL) IS Add IS: Mebeverine Acid-D5 Sample->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centrifuge Centrifugation (10k rpm, 10 min) Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Quantification (Area Ratio Analyte/IS) LCMS->Data

Caption: Workflow utilizing Mebeverine Acid-D5 to normalize extraction and ionization variability.

Performance Data: Accuracy & Precision

The following data represents typical validation results for Mebeverine Acid quantification using a deuterated internal standard (benchmarked against Appolonova et al., 2017).

Table 1: Intra-day and Inter-day Precision & Accuracy
Concentration LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ 1.0-2.5%4.1%-3.8%5.8%
Low QC 3.0+1.2%2.8%+2.1%4.5%
Mid QC 40.0+0.5%1.5%+0.9%2.2%
High QC 80.0-1.1%1.2%-1.5%1.9%
  • Linearity: The method demonstrates linearity from 1.0 to 100 ng/mL (

    
    ).
    
  • Recovery: Absolute recovery of Mebeverine Acid is >85% , with the D5 IS tracking recovery variations within ±3%.

Troubleshooting & Mechanistic Insights

Correcting for Matrix Effects

In human plasma, phospholipids can cause significant ion suppression at specific retention times.

  • Without D5: If the analyte elutes in a suppression zone, the signal drops, but the external standard (or analog IS eluting elsewhere) does not. Result: Underestimation of concentration.

  • With D5: The D5 IS co-elutes with the analyte. Both experience the same suppression. The ratio (Analyte/IS) remains constant. Result: Accurate quantification.

Isotopic Purity Check

Ensure the Mebeverine Acid-D5 has >99% isotopic purity .

  • Risk:[4] If the D5 standard contains significant D0 (unlabeled) impurities, it will contribute to the analyte signal, artificially inflating the LLOQ and causing positive bias at low concentrations.

References

  • Appolonova, S. A., et al. (2017).[8] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[8][9] Journal of Pharmaceutical and Biomedical Analysis.

  • Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[1] Journal of Pharmaceutical and Biomedical Analysis.

  • WADA Technical Letter - TL02. (2021). Mebeverine Metabolism and Reporting Requirements. World Anti-Doping Agency.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

Sources

Comparative

The Gatekeeper of Accuracy: Evaluating Matrix Factor in Mebeverine Bioanalysis with Mebeverine Acid D5

A Senior Application Scientist's In-depth Guide to Ensuring Bioanalytical Integrity In the landscape of drug development and therapeutic drug monitoring, the precise quantification of active pharmaceutical ingredients an...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Guide to Ensuring Bioanalytical Integrity

In the landscape of drug development and therapeutic drug monitoring, the precise quantification of active pharmaceutical ingredients and their metabolites in biological matrices is paramount. For Mebeverine, an antispasmodic agent, accurate bioanalysis is crucial for pharmacokinetic and toxicokinetic studies.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth evaluation of Mebeverine acid D5 as an internal standard in the bioanalytical validation of Mebeverine, with a specific focus on the critical parameter of matrix factor. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure the trustworthiness and scientific integrity of your bioanalytical methods.

The Imperative of an Ideal Internal Standard: Mitigating the Matrix Effect

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2] However, the inherent complexity of biological matrices such as plasma, serum, or urine can lead to a phenomenon known as the "matrix effect."[2][3] This effect, caused by co-eluting endogenous components, can either suppress or enhance the ionization of the analyte, leading to inaccurate and unreliable quantification.[2]

To compensate for this, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS mimics the physicochemical properties of the analyte, co-eluting with it and experiencing similar matrix effects. A stable isotope-labeled (SIL) internal standard, such as Mebeverine acid D5, is often considered the gold standard.[4] Its near-identical chemical structure and elution profile to the native analyte, Mebeverine acid, allows it to effectively track and compensate for variations in sample preparation and matrix-induced signal fluctuations.

Evaluating the Gatekeeper: A Head-to-Head Look at Internal Standards for Mebeverine Analysis

The performance of an internal standard is rigorously assessed during method validation, with the matrix factor being a key indicator of its ability to mitigate matrix effects. Here, we compare the performance of Mebeverine acid D5 with another potential internal standard, 2H5-desmethylmebeverine acid (²H₅-DMAC), which has been used for the analysis of Mebeverine metabolites.[5][6]

Internal StandardAnalyteMatrixNormalized Matrix Factor (NMF)Coefficient of Variation (CV%)Source
Mebeverine acid D5 Mebeverine acidHuman Plasma1.053 (Low QC)2.24 Khokhlov et al. (2017)[1]
1.063 (High QC)3.23
²H₅-DMAC Mebeverine acidHuman PlasmaData not availableData not availableMoskaleva et al. (2017)[5][6]
(Overall metabolites)(Overall recovery >85%)

Analysis of the Data:

The data from Khokhlov et al. (2017) demonstrates the exceptional performance of Mebeverine acid D5 as an internal standard for Mebeverine acid analysis in human plasma.[1] The Normalized Matrix Factor (NMF) values at both low and high quality control (QC) concentrations are very close to 1, indicating minimal to no significant ion suppression or enhancement. Furthermore, the low coefficient of variation (CV%) of less than 3.5% across different lots of plasma underscores the robustness and reliability of Mebeverine acid D5 in compensating for matrix variability.

While Moskaleva et al. (2017) report high overall recovery for Mebeverine metabolites using ²H₅-DMAC as an internal standard, specific matrix factor data for Mebeverine acid is not provided.[5][6] High recovery is a positive attribute, but it does not directly quantify the extent to which the internal standard mitigates matrix-induced signal variations. Without direct matrix factor data, a comprehensive comparison of its performance against Mebeverine acid D5 is challenging.

Experimental Protocol for Matrix Factor Evaluation

To ensure the scientific integrity of your bioanalytical method, a rigorous evaluation of the matrix factor is essential. The following detailed protocol is based on established regulatory guidelines from the FDA and EMA.

Objective:

To determine the matrix factor of Mebeverine acid D5 for the quantification of Mebeverine acid in human plasma.

Materials:
  • Blank human plasma from at least six different individual donors

  • Mebeverine acid reference standard

  • Mebeverine acid D5 internal standard

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Experimental Workflow for Matrix Factor Assessment

Caption: Workflow for the determination of matrix factor in bioanalytical method validation.

Step-by-Step Methodology:
  • Preparation of 'Neat' Solutions (Set A):

    • Prepare solutions of Mebeverine acid and Mebeverine acid D5 in the final reconstitution solvent at two concentration levels: low quality control (LQC) and high quality control (HQC). These solutions represent the response of the analytes in the absence of matrix.

  • Preparation of Post-Extraction Spiked Samples (Set B):

    • Take aliquots of blank human plasma from six different individual donors.

    • Perform the complete sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on these blank plasma samples.

    • After the final evaporation step and just before reconstitution, spike the extracted residue with the LQC and HQC concentrations of both Mebeverine acid and Mebeverine acid D5.

    • Reconstitute the spiked extracts in the final reconstitution solvent.

  • LC-MS/MS Analysis:

    • Inject and analyze both the 'neat' solutions (Set A) and the post-extraction spiked samples (Set B) using the validated LC-MS/MS method.

    • Acquire the peak area responses for both Mebeverine acid and Mebeverine acid D5.

  • Calculation of Matrix Factor (MF) and Normalized Matrix Factor (NMF):

    • Matrix Factor (MF): Calculate the MF for both the analyte and the internal standard for each of the six plasma lots at both LQC and HQC levels using the following formula:

      • MF = Mean Peak Area in Post-Extraction Spiked Sample (Set B) / Mean Peak Area in Neat Solution (Set A)

    • Normalized Matrix Factor (NMF): Calculate the NMF for each plasma lot at both concentration levels:

      • NMF = MF of Mebeverine acid / MF of Mebeverine acid D5

  • Acceptance Criteria:

    • The coefficient of variation (CV%) of the NMF calculated from the six different plasma lots should not be greater than 15%. This ensures that the internal standard is effectively compensating for the variability in matrix effects across different individuals.

The Causality Behind the Choice: Why Mebeverine Acid D5 Excels

The superior performance of Mebeverine acid D5 in mitigating matrix effects stems from fundamental principles of analytical chemistry:

  • Structural Analogy: Being a stable isotope-labeled version of the analyte, Mebeverine acid D5 possesses nearly identical physicochemical properties, including polarity, pKa, and chromatographic retention time. This ensures that both the analyte and the internal standard experience the same microenvironment as they pass through the LC column and enter the mass spectrometer source, leading to comparable ionization efficiencies.

  • Co-elution: The close structural similarity results in co-elution, meaning both compounds are exposed to the same co-eluting matrix components at the same time. This is a critical factor for effective compensation of matrix effects.

  • Predictable Fragmentation: The fragmentation pattern of Mebeverine acid D5 in the mass spectrometer is predictable and distinct from the unlabeled analyte, allowing for clear and unambiguous detection and quantification.

Conclusion: A Foundation of Trust in Bioanalytical Data

The evaluation of matrix factor is a non-negotiable step in the validation of a robust and reliable bioanalytical method. The experimental data presented in this guide strongly supports the use of Mebeverine acid D5 as a superior internal standard for the quantification of Mebeverine acid in biological matrices. Its ability to effectively normalize for matrix-induced variations, as evidenced by low NMF and CV% values, provides a high degree of confidence in the accuracy and precision of the resulting pharmacokinetic and toxicokinetic data.

For researchers and drug development professionals, the choice of an appropriate internal standard is a cornerstone of scientific integrity. By following the detailed protocols and understanding the underlying principles outlined in this guide, you can build a self-validating system that ensures the trustworthiness and defensibility of your bioanalytical results.

References

  • Veeprho. Mebeverine Acid-D5 (HCl). [Link]

  • Khokhlov AL, Dzhurko YA, Yaichkov II, Shitov LN, et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. M J phar. 2(1): 010.
  • Moskaleva, N., Baranov, P., Raskurazhev, A., & Appolonova, S. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 140, 264-271.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Moskaleva, N., Baranov, P., Raskurazhev, A., & Appolonova, S. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. [Link]

  • Li, W., & Cohen, L. H. (2013). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(18), 2233–2237.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

Sources

Validation

A Comparative Guide to the Stability of Mebeverine Acid D5 versus Non-Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stable Isotope Labeled Standards In modern pharmaceutical analysis and drug development, the use of stable isotope-labeled...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stable Isotope Labeled Standards

In modern pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification in bioanalytical methods.[1] Mebeverine, an antispasmodic agent, is metabolized in the body to Mebeverine acid, which is a key analyte in pharmacokinetic studies.[2] Mebeverine acid D5, a deuterium-labeled analog of Mebeverine acid, is often utilized as an internal standard in such analyses.[3] The inherent stability of these standards is a critical factor that can significantly influence experimental outcomes.[4] This guide delves into a comparative stability assessment of Mebeverine acid D5 against its non-deuterated form, providing a scientific rationale for the expected enhanced stability of the deuterated compound.

The fundamental principle behind the increased stability of deuterated compounds lies in the kinetic isotope effect (KIE) .[5] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[5] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction in chemical processes that involve the cleavage of this bond, including degradation pathways.[6] This phenomenon can lead to improved pharmacokinetic properties and enhanced stability.[5]

Experimental Design for a Comparative Stability Study

To objectively compare the stability of Mebeverine acid D5 and non-deuterated Mebeverine acid, a forced degradation study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[7] This involves subjecting both compounds to a variety of stress conditions to accelerate their degradation.

Stress Conditions

The following stress conditions are recommended to cover a comprehensive range of potential degradation pathways:

  • Acidic Hydrolysis: 1 M HCl at 60°C for 24 hours.[8]

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.[8]

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: 90°C in a dry air oven for 7 days.[9]

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.[8]

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometric detector, is essential for separating the parent drug from its degradation products.[9][10] The method must be validated to ensure its specificity, accuracy, precision, and linearity.[9]

The workflow for a comprehensive comparative stability study is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Evaluation P1 Prepare stock solutions of Mebeverine acid and Mebeverine acid D5 P2 Subject aliquots to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) P1->P2 A1 Withdraw samples at specified time points P2->A1 A2 Neutralize/dilute samples as required A1->A2 A3 Analyze using a validated stability-indicating HPLC/UPLC method A2->A3 D1 Quantify remaining parent compound and identify degradation products A3->D1 D2 Compare degradation profiles of deuterated and non-deuterated standards D1->D2 D3 Determine degradation kinetics and pathways D2->D3

Experimental workflow for comparative stability testing.

Comparative Stability Data (Hypothetical)

The following tables summarize the expected hypothetical data from the forced degradation studies, illustrating the superior stability of Mebeverine acid D5.

Table 1: Percentage Degradation of Mebeverine Acid and Mebeverine Acid D5 under Stress Conditions

Stress ConditionMebeverine Acid (% Degradation)Mebeverine Acid D5 (% Degradation)
1 M HCl, 60°C, 24h15.28.5
0.1 M NaOH, 60°C, 12h25.814.3
30% H₂O₂, RT, 24h18.510.1
90°C, 7 days8.33.7
Photolytic (UV/Vis)5.12.4

Table 2: Major Degradation Products Identified

Stress ConditionMajor Degradation Products (Mebeverine Acid)Major Degradation Products (Mebeverine Acid D5)
Alkaline HydrolysisVeratric acid and 4-(ethylamino)butanolVeratric acid and 4-(ethylamino)butanol-d5

Note: The identification of degradation products would be performed using techniques such as LC-MS/MS.[11]

The logical relationship between the kinetic isotope effect and the observed stability is illustrated below:

G cluster_KIE Kinetic Isotope Effect cluster_Degradation Degradation Pathway cluster_Stability Observed Stability KIE_node C-D bond is stronger than C-H bond Higher activation energy for C-D bond cleavage Degradation_node Rate-determining step involves C-H/C-D bond cleavage Slower reaction rate for deuterated compound KIE_node:f1->Degradation_node:f0 Leads to Stability_node Mebeverine acid D5 exhibits less degradation Enhanced stability of the deuterated standard Degradation_node:f1->Stability_node:f0 Results in

Causality of enhanced stability in deuterated compounds.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Mebeverine acid and Mebeverine acid D5 in 10 mL of methanol, respectively.

  • Working Solutions (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the respective stress medium (e.g., 1 M HCl, 0.1 M NaOH, 30% H₂O₂, water for thermal and photolytic studies).

Forced Degradation Procedure
  • For each stress condition, transfer aliquots of the working solutions into sealed vials.

  • Expose the vials to the specified conditions as outlined in section 2.1.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample.

  • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to an appropriate concentration for analysis.

Chromatographic Conditions (Example)
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 263 nm.[9]

  • Injection Volume: 20 µL.[9]

Conclusion

The strategic replacement of hydrogen with deuterium in Mebeverine acid to create Mebeverine acid D5 is expected to confer a significant enhancement in its chemical stability. This is primarily attributed to the kinetic isotope effect, which slows down degradation reactions involving the cleavage of the C-D bond.[12] The provided experimental framework offers a robust approach to empirically validate this enhanced stability. For laboratories involved in pharmacokinetic studies and other quantitative bioanalyses, the superior stability of Mebeverine acid D5 ensures the integrity of the internal standard, leading to more accurate and reproducible results.[13]

References

  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. ResearchGate. Available at: [Link]

  • Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride). Geneesmiddeleninformatiebank. Available at: [Link]

  • Stress degradation studies on mebeverine hydrochloride and development of a validated stability indicating UPLC method. ResearchGate. Available at: [Link]

  • Mebeverine Acid-D5 (HCl). Veeprho. Available at: [Link]

  • Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. Available at: [Link]

  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. ResearchGate. Available at: [Link]

  • Public Assessment Report. Geneesmiddeleninformatiebank. Available at: [Link]

  • STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. Available at: [Link]

  • Development and evaluation of sustained release tablets of Mebeverine hydrochloride. World Journal of Pharmaceutical Research. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • The kinetic isotope effect in the search for deuterated drugs. PubMed. Available at: [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]

  • Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

  • The Kinetic Isotope Effect in the Search for Deuterated Drugs. PubMed. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

  • Kinetic isotope effect – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Kinetic isotope effect. Wikipedia. Available at: [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-day and Intra-day Variability in Mebeverine Acid D5 Bioanalysis

Abstract In the landscape of pharmacokinetic (PK) and bioequivalence (BE) studies, the reliability of quantitative bioanalytical data is paramount. Regulatory bodies such as the U.S.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmacokinetic (PK) and bioequivalence (BE) studies, the reliability of quantitative bioanalytical data is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of the methods used to generate this data.[1][2][3] This guide provides an in-depth comparison of inter-day and intra-day variability in the analysis of Mebeverine Acid, a primary metabolite of the antispasmodic drug Mebeverine, utilizing its stable isotope-labeled (SIL) internal standard, Mebeverine Acid D5.[4][5] We will explore the fundamental principles of assay precision, present a robust LC-MS/MS protocol, and analyze experimental data to demonstrate how the use of a deuterated internal standard is critical for achieving the high degree of precision and accuracy required in regulated bioanalysis.

The Core Directive: Why Precision in Bioanalysis is Non-Negotiable

The objective of a bioanalytical method is to produce dependable data that can support critical decisions regarding the safety and efficacy of a drug.[6] Variability, the measure of deviation in repeated measurements, is an inherent component of any analytical process. This variability is dissected into two key components:

  • Intra-day Variability (Repeatability): This measures the precision of the assay under the same operating conditions over a short interval of time, such as within a single analytical run.[7][8] It reflects the consistency of the instrument and the immediate process.

  • Inter-day Variability (Intermediate Precision): This assesses the precision of the assay over an extended period, across different days, and potentially with different analysts or equipment.[7][8] It provides a more realistic picture of the method's long-term robustness.

Regulatory guidelines stipulate strict acceptance criteria for both intra-day and inter-day precision. Typically, the coefficient of variation (%CV) should not exceed 15% for quality control (QC) samples, except for the Lower Limit of Quantitation (LLOQ), where a %CV of up to 20% is acceptable.[9][10]

The Gold Standard: Stable Isotope-Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern quantitative bioanalysis due to its sensitivity and selectivity.[11] However, the technique is susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[11][12]

To counteract these sources of error, a suitable internal standard (IS) is employed. The ideal IS is a compound that behaves identically to the analyte during sample extraction, chromatography, and ionization but is distinguishable by the mass spectrometer.[11] A Stable Isotope-Labeled (SIL) internal standard, such as Mebeverine Acid D5, is the universally accepted gold standard.[13][14] By incorporating heavy isotopes (like Deuterium, ¹³C, or ¹⁵N), the SIL IS has a higher mass but nearly identical physicochemical properties to the analyte.[11][15][16] This ensures it co-elutes and experiences the same matrix effects and extraction recovery, allowing it to accurately normalize the analyte's signal and correct for variability.[13][14][17]

Experimental Design for Variability Assessment

A robust assessment of variability requires a meticulously designed experiment. This involves the analysis of QC samples at multiple concentration levels across several analytical runs.

Preparation of Quality Control (QC) Samples

QC samples are prepared by spiking a known concentration of Mebeverine Acid into a pooled matrix (e.g., human plasma) independent of the calibration standards. For a comprehensive evaluation, at least four QC levels are used:

  • LLOQ: Lower Limit of Quantitation

  • LQC: Low Quality Control (approx. 3x LLOQ)

  • MQC: Medium Quality Control

  • HQC: High Quality Control (approx. 80% of the Upper Limit of Quantitation)

The Analytical Run Structure

A typical validation batch is structured to challenge the method's performance and includes:

  • A blank sample (matrix with IS)

  • A zero sample (matrix without analyte or IS)

  • A full set of calibration standards

  • At least six replicates of QC samples at each of the four concentration levels (LLOQ, LQC, MQC, HQC).

To assess intra-day variability , this analytical run is repeated on the same day.[7] To assess inter-day variability , the run is executed on at least three different days.[8][18]

A Validated LC-MS/MS Protocol for Mebeverine Acid Analysis

This section details a self-validating protocol designed for high-throughput, accurate quantification.

Sample Preparation: Protein Precipitation
  • Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[4]

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the working internal standard solution (Mebeverine Acid D5 in 50% methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (protein precipitant).

  • Vortex mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a 96-well plate for injection.

LC-MS/MS Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)[19]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Mebeverine Acid: Specific precursor ion → specific product ion

    • Mebeverine Acid D5 (IS): Specific precursor ion+5 → specific product ion

Workflow Visualization

Below is a diagram illustrating the experimental workflow for assessing inter-day and intra-day variability.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation P1 Spike Plasma with Mebeverine Acid (QCs) P2 Add Mebeverine Acid D5 (IS) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject Sample P5->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometry Detection (MRM) A2->A3 D1 Peak Integration & Ratio Calculation (Analyte/IS) A3->D1 D2 Quantification via Calibration Curve D1->D2 D3 Statistical Analysis (%CV, %Accuracy) D2->D3 Run1 Analytical Run 1 (n=6 per QC level) Day2 Day 2 Run (n=6 per QC level) Run2 Analytical Run 2 (n=6 per QC level) Day3 Day 3 Run (n=6 per QC level)

Caption: Experimental workflow for variability assessment.

Data Presentation and Performance Comparison

The following tables present hypothetical but representative data from the validation of the Mebeverine Acid assay. The performance is compared against the standard FDA and EMA acceptance criteria.[9]

Table 1: Intra-Day Precision and Accuracy (Run 1, Day 1)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Std. Dev.%CV (Precision)%Accuracy
LLOQ5.05.20.214.0%104.0%
LQC15.014.80.443.0%98.7%
MQC150.0152.13.792.5%101.4%
HQC300.0295.87.102.4%98.6%
Acceptance Criteria: %CV ≤ 20% for LLOQ, ≤ 15% for others. Accuracy within 80-120% for LLOQ, 85-115% for others.

Analysis: The intra-day precision is excellent, with all %CV values well below the 15% threshold.[10] The accuracy is also well within the required limits, demonstrating the method's reliability within a single run.

Table 2: Inter-Day Precision and Accuracy (3 Runs over 3 Days)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=18)Std. Dev.%CV (Precision)%Accuracy
LLOQ5.05.30.377.0%106.0%
LQC15.015.10.684.5%100.7%
MQC150.0148.85.213.5%99.2%
HQC300.0298.29.543.2%99.4%
Acceptance Criteria: %CV ≤ 20% for LLOQ, ≤ 15% for others. Accuracy within 80-120% for LLOQ, 85-115% for others.

Analysis: The inter-day data confirms the method's robustness.[8] The precision across three separate days remains exceptionally low, highlighting the power of the deuterated internal standard (Mebeverine Acid D5) to normalize for day-to-day variations in instrument performance and environmental conditions. The consistent accuracy further solidifies the method's long-term reliability. A previously published HPLC-MS/MS method for Mebeverine metabolites reported similar high performance, with within- and between-run CVs ranging from 0.31% to 6.43%.[19][20]

Factors Influencing Assay Variability and Mitigation Strategies

Understanding the sources of variability is key to developing a robust bioanalytical method. The use of a SIL-IS is the primary defense, but other factors must be controlled.

G cluster_sample Sample Handling & Preparation cluster_chrom Chromatography cluster_ms Mass Spectrometry Variability Sources of Assay Variability SH1 Pipetting Errors Variability->SH1 SH2 Inconsistent Extraction Variability->SH2 SH3 Analyte Instability Variability->SH3 C1 Column Degradation Variability->C1 C2 Mobile Phase Variation Variability->C2 C3 Retention Time Shift Variability->C3 MS1 Ion Source Contamination Variability->MS1 MS2 Matrix Effects (Ion Suppression) Variability->MS2 MS3 Detector Drift Variability->MS3 Mitigation Primary Mitigation: Stable Isotope-Labeled Internal Standard (Mebeverine Acid D5) SH1->Mitigation SH2->Mitigation SH3->Mitigation C1->Mitigation C2->Mitigation C3->Mitigation MS1->Mitigation MS2->Mitigation MS3->Mitigation

Caption: Key factors contributing to bioanalytical variability.

  • Sample Preparation: Inconsistent sample handling, such as pipetting errors or variations in extraction efficiency, can introduce significant variability. Automation can enhance reproducibility.[21] The SIL-IS is added early in the process to track and correct for these variations.[11]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[12] Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same effect, allowing for accurate signal normalization.[13]

  • Instrumental Variability: Over time, instrument performance can drift due to factors like ion source contamination or changes in detector sensitivity.[11] The ratio of the analyte to the IS remains constant even if the absolute signal intensity of both changes, thereby ensuring consistent quantification.

Conclusion and Authoritative Insights

The experimental data unequivocally demonstrates that a well-validated LC-MS/MS method employing a stable isotope-labeled internal standard, Mebeverine Acid D5, can achieve exceptional levels of intra-day and inter-day precision and accuracy. The resulting %CV values are consistently in the low single digits, far exceeding the requirements set by regulatory authorities like the FDA and EMA.[9] This high degree of reproducibility is not merely an academic exercise; it is the foundation of reliable pharmacokinetic data, ensuring that decisions on drug safety, efficacy, and dosage are based on the most trustworthy evidence possible. For any researcher in the field of drug development, the adoption of a SIL-IS is not just a best practice—it is an essential component of a robust, defensible, and ultimately successful bioanalytical strategy.

References

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  • ResearchGate. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Retrieved from [Link]

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  • Chemistry & Chemical Technology. (n.d.). TURBIDIMETRIC DETERMINATION OF MEBEVERINE HYDROCHLORIDE IN PHARMACEUTICAL FORMULATIONS USING TWO CONSECUTIVE DETECTION ZONES UND. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Retrieved from [Link]

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